molecular formula C23H36O18 B154767 exopolysaccharide, Pseudomonas CAS No. 128531-82-8

exopolysaccharide, Pseudomonas

Cat. No.: B154767
CAS No.: 128531-82-8
M. Wt: 600.5 g/mol
InChI Key: FOAPRBCMXZQJRS-FQEIHMINSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Exopolysaccharides in Pseudomonas Biology and Environmental Contexts

Pseudomonas exopolysaccharides are crucial for the establishment and maintenance of biofilms, which provide a protective niche for bacteria against various environmental stresses. mdpi.comaustinpublishinggroup.com This protective barrier shields the bacterial cells from antimicrobial agents, the host immune system, and harsh environmental conditions such as desiccation and oxidative stress. mdpi.comaustinpublishinggroup.comasm.org For instance, the production of alginate has been shown to protect Pseudomonas aeruginosa biofilms from oxidative radicals. frontiersin.org

In environmental contexts, these exopolysaccharides play a vital role in the survival of Pseudomonas in diverse habitats, including soil, water, and plant surfaces. mdpi.comaustinpublishinggroup.com They contribute to the high survivability of Pseudomonas strains under drought conditions by trapping water and nutrients. austinpublishinggroup.com Furthermore, Pseudomonas exopolysaccharides are involved in the sequestration of toxic heavy metals, highlighting their potential for bioremediation applications. mdpi.com Their ability to interact with and modify their surroundings makes them key players in various ecological processes.

Overview of Major Pseudomonas Exopolysaccharide Types and Their General Research Importance

Pseudomonas aeruginosa, a well-studied model organism, can produce three main exopolysaccharides: Alginate, Psl, and Pel. oup.com Each of these polymers has distinct chemical compositions and plays specific roles in the biology of the bacterium, making them important subjects of research.

Alginate is a linear copolymer of D-mannuronic acid and L-guluronic acid. mdpi.com While not always essential for initial biofilm formation in all strains, it plays a significant role in the structural integrity of mature biofilms and contributes to the viability of cells within the biofilm. mdpi.comasm.org Overproduction of alginate is frequently observed in chronic infections, where it is associated with increased resistance to antibiotics and host defenses. nih.govfrontiersin.org

Psl is a polysaccharide rich in mannose and galactose. austinpublishinggroup.com It is a key factor in the initial stages of biofilm formation, mediating cell-to-surface and cell-to-cell interactions. frontiersin.orgmdpi.com Research has shown that Psl is crucial for the architectural development of biofilms, including the formation of characteristic mushroom-like structures. frontiersin.org It also plays a role in the assembly of mixed-species biofilm communities. frontiersin.org

Pel is a glucose-rich polymer. austinpublishinggroup.com It is essential for the formation of pellicles, which are biofilms that form at the air-liquid interface. frontiersin.orgasm.org Pel contributes to the structural scaffolding of biofilms and influences their mechanical properties, such as stiffness. frontiersin.orgasm.org

The study of these exopolysaccharides is of great research importance as it provides insights into bacterial pathogenesis, antibiotic resistance, and the development of novel therapeutic strategies targeting biofilms. asm.orgoup.com Understanding the synthesis, regulation, and function of these molecules can lead to new approaches for controlling Pseudomonas infections and harnessing their beneficial properties in biotechnology.

ExopolysaccharidePrimary Monosaccharide ComponentsKey Function in Biofilm FormationGeneral Research Importance
Alginate D-mannuronic acid, L-guluronic acidStructural integrity of mature biofilms, cell viabilityRole in chronic infections, antibiotic resistance, and host immune evasion. nih.govfrontiersin.org
Psl Mannose, GalactoseInitial attachment, cell-to-cell and cell-to-surface interactions, structural development. frontiersin.orgmdpi.comCritical for biofilm initiation and architecture, and interspecies interactions. frontiersin.org
Pel GlucosePellicle formation at the air-liquid interface, structural scaffold. frontiersin.orgasm.orgImportant for biofilm structure and mechanical properties. frontiersin.orgasm.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

128531-82-8

Molecular Formula

C23H36O18

Molecular Weight

600.5 g/mol

IUPAC Name

carboxy (2R,4aR,6R,7R,8R,8aR)-6-[(2S,3R,4S,5R,6R)-5,6-dihydroxy-2,4-dimethyloxan-3-yl]oxy-7-hydroxy-2-methyl-8-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2-carboxylate

InChI

InChI=1S/C23H36O18/c1-6-10(25)18(30)35-7(2)15(6)38-20-14(29)17(39-19-13(28)12(27)11(26)8(4-24)36-19)16-9(37-20)5-34-23(3,41-16)21(31)40-22(32)33/h6-20,24-30H,4-5H2,1-3H3,(H,32,33)/t6-,7-,8+,9+,10+,11+,12-,13-,14+,15+,16+,17+,18+,19-,20-,23+/m0/s1

InChI Key

FOAPRBCMXZQJRS-FQEIHMINSA-N

SMILES

CC1C(C(OC(C1OC2C(C(C3C(O2)COC(O3)(C)C(=O)OC(=O)O)OC4C(C(C(C(O4)CO)O)O)O)O)C)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@@H](O[C@H]([C@@H]1O[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)CO[C@@](O3)(C)C(=O)OC(=O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C)O)O

Canonical SMILES

CC1C(C(OC(C1OC2C(C(C3C(O2)COC(O3)(C)C(=O)OC(=O)O)OC4C(C(C(C(O4)CO)O)O)O)O)C)O)O

Other CAS No.

128531-82-8

Synonyms

EPS I, Pseudomonas
EPS I, Ralstonia
epsi exopolysaccharide, Ralstonia
exopolysaccharide, Pseudomonas
exopolysaccharide, Pseudomonas aeruginosa
exopolysaccharide, Pseudomonas marginalis
PMEP
Pseudomonas aeruginosa exopolysaccharide
Pseudomonas marginalis exopolysaccharide

Origin of Product

United States

Diversity and Structural Features of Pseudomonas Exopolysaccharides

Alginate: Biosynthesis and Monomeric Compositional Variability

Alginate is a high-molecular-weight, acidic exopolysaccharide. frontiersin.org Structurally, it is a linear, unbranched polymer composed of non-repeating subunits of β-1,4-linked D-mannuronic acid and its C-5 epimer, α-L-guluronic acid. frontiersin.orgnih.govasm.org The mannuronic acid residues can be O-acetylated at the C-2 and/or C-3 positions. nih.govasm.org Unlike many other bacterial polysaccharides, alginate has a variable, random structure because modifications like epimerization and acetylation occur at the polymer level. frontiersin.org This variability influences the polymer's physical properties, such as its ability to form gels and bind to divalent cations. frontiersin.org

The biosynthesis of alginate is a complex process involving numerous genes. nih.gov Most of the genes essential for alginate biosynthesis, modification, and transport are clustered in the alginate biosynthetic operon (often called the alg operon) on the Pseudomonas chromosome. nih.govunits.itpsu.edu This operon includes twelve genes: algD, alg8, alg44, algK, algE, algG, algX, algL, algI, algJ, algF, and algA. asm.orgunits.itasm.org An additional essential gene, algC, is located at a different chromosomal locus. nih.govasm.org

The functions of the key proteins encoded by the alg operon are as follows:

Precursor Synthesis: The initial steps occur in the cytoplasm, where enzymes AlgA, AlgC, and AlgD convert fructose-6-phosphate (B1210287) into the activated sugar precursor, GDP-mannuronic acid. psu.edunih.govnih.gov

Polymerization: Alg8, a glycosyltransferase, and Alg44, a proposed copolymerase containing a c-di-GMP-binding PilZ domain, are anchored in the cytoplasmic membrane and work together to polymerize GDP-mannuronic acid into a polymannuronic acid chain. asm.orgasm.orgnih.gov

Periplasmic Modification: Once in the periplasm, the polymer is modified. AlgG catalyzes the C-5 epimerization of D-mannuronic acid residues into L-guluronic acid. frontiersin.orgasm.org The concerted action of AlgI, AlgJ, and AlgF is responsible for the O-acetylation of mannuronic acid residues. frontiersin.orgasm.org

Transport and Secretion: The transport machinery is thought to be a multi-protein complex spanning the cell envelope. units.it AlgK is a periplasmic protein that likely acts as a scaffold for this complex. bohrium.comunits.it AlgE is an outer membrane porin that facilitates the final export of the mature alginate polymer from the cell. bohrium.compsu.edu

Quality Control: AlgL is a periplasmic alginate lyase that is believed to degrade any polymer chains that are not correctly exported, preventing their toxic accumulation in the periplasm. frontiersin.orgpsu.eduasm.org AlgX is another periplasmic protein that may help protect the nascent polymer from degradation by AlgL. psu.edu

Alginate synthesis begins with the polymerization of GDP-mannuronic acid at the cytoplasmic membrane, a process catalyzed by the Alg8-Alg44 complex. asm.orgnih.gov The resulting polymannuronic acid chain is then translocated into the periplasmic space. asm.org

Within the periplasm, the polymer undergoes significant modification. frontiersin.org The epimerase AlgG converts some D-mannuronic acid units to L-guluronic acid, altering the polymer's flexibility and binding properties. frontiersin.orgasm.org Simultaneously, the AlgI-AlgJ-AlgF complex adds acetyl groups to some of the mannuronic acid residues. frontiersin.orgasm.org These modifications are not uniform, leading to the characteristic random block-like structure of bacterial alginate. asm.org The entire process of polymerization, modification, and secretion is believed to be coordinated by a large, multi-protein complex that spans from the inner membrane to the outer membrane, ensuring efficient and protected passage of the polymer. units.itnih.gov The final step is the secretion of the modified alginate polymer through the AlgE porin in the outer membrane into the extracellular environment. bohrium.com

Psl (Polysaccharide Synthesis Locus) Exopolysaccharide: Biosynthesis and Structural Attributes

The Psl exopolysaccharide is a crucial component for biofilm formation in many P. aeruginosa strains. researchgate.netnih.gov Structurally, Psl is a neutral, branched polysaccharide composed of a repeating pentasaccharide unit containing D-mannose, L-rhamnose, and D-glucose. frontiersin.orgresearchgate.netmdpi.com This polysaccharide is essential for the initial attachment of bacteria to surfaces and for maintaining the architectural integrity of the biofilm. mdpi.comasm.org

The synthesis of Psl is directed by the psl operon, which contains 15 co-transcribed genes, pslA through pslO. nih.govmdpi.comnih.gov Genetic studies have shown that 11 of these genes, pslA through pslL, are essential for Psl production. researchgate.net

Key proteins in the Psl biosynthesis pathway include:

PslA: The first gene product in the operon, PslA, shares similarities with initiating glycosyltransferases and is essential for biofilm formation. nih.gov

PslB: This enzyme is involved in the production of sugar-nucleotide precursors; however, its deletion does not completely stop Psl synthesis, indicating functional redundancy with other enzymes in the cell. frontiersin.orgresearchgate.net

PslD and PslE: These proteins are involved in the transport and assembly of the polysaccharide. PslD is predicted to be an outer membrane transporter, and it interacts strongly with PslE, an inner membrane protein, an interaction critical for the correct localization of PslD. nih.govnih.gov

PslG: This protein is a glycoside hydrolase that has a dual role. nih.gov It is involved in both the biosynthesis and the subsequent degradation of the Psl polymer. mdpi.comnih.govnih.gov

The biosynthesis of Psl is proposed to follow a pathway where the repeating pentasaccharide subunits are assembled in association with an isoprenoid lipid carrier in the inner membrane before being exported. frontiersin.org Once synthesized, the Psl polysaccharide is not freely secreted but is anchored to the bacterial cell surface. asm.orgnih.gov

Pel (Pellicle Exopolysaccharide): Biosynthesis and Structural Characteristics

The Pel exopolysaccharide is a key matrix component for forming pellicles, which are biofilms that develop at the air-liquid interface. mdpi.comnih.gov Structurally, Pel is a cationic polysaccharide composed of α-1,4-glycosidic linked galactosamine and N-acetylgalactosamine residues. mdpi.com It is the partial de-N-acetylation of the polymer that confers its positive charge, allowing it to cross-link with negatively charged extracellular DNA (eDNA) in the biofilm matrix through ionic interactions. mdpi.comnih.gov While early reports suggested Pel was glucose-rich, more recent structural analyses have identified deacetylated poly-α-1,4-N-acetylgalactosamine as the primary component. frontiersin.orgnih.gov

The biosynthesis of Pel is governed by the seven-gene pel operon (pelA through pelG), with all genes being essential for its production. nih.gov Unlike the alg operon, the pel operon does not appear to encode enzymes for the synthesis of its sugar-nucleotide precursor, suggesting these building blocks are supplied by central metabolic pathways. frontiersin.org The synthesis and export process involves several key proteins:

PelF: This protein is a cytosolic glycosyltransferase, which likely initiates polymerization using a sugar-nucleotide substrate like UDP-glucose. nih.gov

PelA: After polymerization and transport across the inner membrane, the nascent polymer is modified in the periplasm by the bifunctional enzyme PelA. nih.gov PelA possesses both hydrolase and deacetylase activity, the latter being crucial for the polymer's function. nih.govscholaris.ca

PelB and PelC: Export of the mature Pel polysaccharide out of the cell is mediated by a complex of proteins. PelB is a large periplasmic protein that helps scaffold the secretion machinery and guides the polymer to the outer membrane. frontiersin.orgnih.govscholaris.ca PelC is an outer membrane lipoprotein that is proposed to form part of the export channel. frontiersin.orgnih.govscholaris.ca

Genetic Determinants of Pel Synthesis (e.g., pel operon)

The genetic foundation for the production of the Pel exopolysaccharide is the pel operon, which consists of a seven-gene cluster, designated pelA through pelG. nih.govasm.orgplos.org The products of these genes are homologous to enzymes involved in carbohydrate processing and transport, and they work in concert to synthesize and export the Pel polymer. harvard.edupsu.edu Initially characterized as a glucose-rich polymer, Pel is now understood to be a cationic exopolysaccharide composed of partially deacetylated α-1,4-linked N-acetylgalactosamine (GalNAc) residues. nih.govmdpi.compnas.org The coordinated expression of the pel genes is essential for the formation of robust biofilms and pellicles, which are biofilms formed at the air-liquid interface. plos.orgpsu.edu

The regulation of the pel operon is multifaceted, involving several interconnected regulatory networks that allow the bacterium to fine-tune Pel production in response to environmental cues.

Cyclic di-GMP (c-di-GMP) Signaling: The intracellular second messenger c-di-GMP is a primary activator of Pel synthesis. The transcription factor FleQ, in the absence of c-di-GMP, acts as a repressor of the pel operon. oup.com Upon binding c-di-GMP, FleQ undergoes a conformational change that alleviates this repression, permitting transcription. oup.commdpi.com Furthermore, the inner membrane protein PelD functions as a c-di-GMP receptor, and its binding to c-di-GMP is thought to allosterically activate the synthesis process, making it an essential step for Pel production. mdpi.comnih.govasm.org

Quorum Sensing (QS): The cell-to-cell communication systems, specifically the las and rhl systems, positively regulate the transcription of the pel operon. nih.govasm.org This link ensures that Pel production is coordinated with population density, a key feature of biofilm formation. The regulation by QS systems appears to be indirect, likely mediated by a transcriptional factor that is itself under the control of LasR and RhlR. nih.govpsu.edu

Gac/Rsm Network: The global post-transcriptional regulatory Gac/Rsm system also modulates pel expression. This pathway includes the GacA/GacS two-component system which controls the expression of small regulatory RNAs, RsmY and RsmZ. mdpi.com These sRNAs antagonize the activity of the RNA-binding protein RsmA, a post-transcriptional repressor, thereby influencing the translation of pel transcripts. nih.govharvard.edu

Thermoregulation: The expression of the pel operon is also subject to temperature control. In some instances, thermoregulation can override the activation signals from the quorum-sensing systems, indicating a hierarchical control mechanism that integrates multiple environmental signals. asm.orgharvard.edu

**Table 1: Genes of the pel Operon and Their Proposed Functions in *Pseudomonas aeruginosa***

Gene Protein Proposed Function/Characteristic Reference(s)
pelA PelA Periplasmic protein with dual function: a deacetylase domain that modifies the polymer and a glycoside hydrolase domain. nih.govnih.govmdpi.comasm.org
pelB PelB Inner membrane protein with a large periplasmic domain and a C-terminal outer membrane porin domain; likely involved in scaffolding the export complex and transport across the outer membrane. frontiersin.orgbiorxiv.org
pelC PelC Outer membrane-anchored lipoprotein that forms a ring-shaped oligomer; thought to guide the polysaccharide to the export channel. Also shows similarity to glycosyltransferases. nih.govpnas.orgfrontiersin.org
pelD PelD Inner membrane protein and c-di-GMP receptor; essential for allosteric activation of Pel synthesis. nih.govmdpi.comnih.gov
pelE PelE Predicted inner membrane protein with similarity to sucrose (B13894) synthase. nih.govharvard.edu
pelF PelF Predicted inner membrane protein with glycosyltransferase activity, likely involved in polymer chain elongation. nih.govpsu.edu
pelG PelG Predicted inner membrane protein, possibly part of the polysaccharide transporter complex. nih.govpsu.edu

Enzymatic Modifications and Secretion Pathways of Pel

The biosynthesis of the Pel exopolysaccharide involves not only the polymerization of sugar precursors but also crucial enzymatic modifications and a sophisticated secretion system to transport the polymer from the cytoplasm to the extracellular space. These processes are mediated by dedicated Pel proteins located in different cellular compartments.

The journey of the Pel polymer begins at the inner membrane, where it is synthesized. While the pel operon encodes the core machinery for polymerization and export, it notably lacks genes for the synthesis of the sugar-nucleotide precursors. frontiersin.org This suggests that Pseudomonas aeruginosa co-opts enzymes from its central carbon metabolism to generate the necessary building blocks for Pel. frontiersin.org

Once polymerized, the Pel polysaccharide undergoes critical modifications in the periplasm. The PelA protein is a key enzyme in this stage, possessing two distinct functional domains: a C-terminal carbohydrate esterase domain and an N-terminal glycoside hydrolase domain. asm.orgfrontiersin.org The deacetylase domain of PelA is responsible for removing acetyl groups from the GalNAc residues of the polymer. nih.govasm.org This partial deacetylation is a critical step, as mutants with inactive PelA deacetylase fail to produce the Pel polysaccharide, indicating that this modification is essential for the subsequent steps of synthesis or export. asm.org The hydrolase domain of PelA can cleave the polysaccharide, suggesting a role in tailoring the polymer's length. nih.govmdpi.com

The secretion of the modified Pel polymer across the bacterial membranes is a complex process. It is proposed that after synthesis and modification, the polymer is translocated across the inner membrane into the periplasm. Here, a multi-protein complex facilitates its transport to the cell surface. PelD, an inner membrane protein, is essential for this process and acts as a c-di-GMP-binding activator. mdpi.com

In the periplasm, the PelA and PelB proteins are known to interact. nih.govbiorxiv.org PelB is a large protein that is believed to function as a scaffold for the secretion complex, containing both a periplasmic domain and an outer membrane porin domain within a single polypeptide. frontiersin.org It is hypothesized that PelB guides the modified Pel polymer from PelA towards the outer membrane for export. nih.govbiorxiv.org

The final step of secretion involves moving the polysaccharide across the outer membrane. This is facilitated by PelC, an outer membrane lipoprotein. pnas.orgfrontiersin.org Structural studies have shown that PelC assembles into a 12-subunit, ring-shaped structure with a highly electronegative surface facing the periplasm. pnas.org This structure is proposed to form a channel that guides the cationic Pel polysaccharide through the outer membrane. pnas.org This entire system, from inner membrane synthesis to outer membrane export, represents a highly coordinated pathway to produce and deploy a key component of the biofilm matrix.

Other Pseudomonas Exopolysaccharide Varieties (e.g., Cellulose-like Exopolysaccharides in Specific Species)

While alginate, Pel, and Psl are the most extensively studied exopolysaccharides in Pseudomonas aeruginosa, the genus Pseudomonas exhibits a broader diversity in its capacity to produce extracellular polymers. One notable example is the production of cellulose (B213188) or cellulose-like exopolysaccharides by certain Pseudomonas species.

Cellulose, a homopolymer of β-1,4-linked glucose units, is a well-known structural component in plants but is also produced by various bacteria. In the Pseudomonas genus, cellulose production has been particularly studied in species like Pseudomonas fluorescens and Pseudomonas putida. The synthesis of bacterial cellulose is typically governed by the bcs (bacterial cellulose synthesis) operon, which includes genes encoding the catalytic subunit of cellulose synthase (BcsA), a regulatory subunit (BcsB), and other proteins involved in modification and secretion.

In P. fluorescens, cellulose production contributes significantly to biofilm architecture, particularly at the air-liquid interface, where it forms a robust pellicle. This cellulose matrix provides structural integrity to the biofilm and can encapsulate the bacterial community. The regulation of cellulose synthesis in Pseudomonas is often linked to c-di-GMP signaling, similar to the control of Pel and Psl. High intracellular levels of c-di-GMP typically activate cellulose synthase, promoting polymer production and a sessile, biofilm-forming lifestyle.

The production of a cellulose-like polymer demonstrates the functional versatility of exopolysaccharides within the Pseudomonas genus. While Pel in P. aeruginosa PA14 and Psl in P. aeruginosa PAO1 serve as primary structural scaffolds, cellulose fulfills a similar structural role in other species like P. fluorescens. This highlights a form of functional redundancy across the genus, where different species have evolved or retained distinct polysaccharide systems to achieve similar ecological goals, such as surface attachment and biofilm formation. The specific type of exopolysaccharide produced can depend on the species, the specific strain, and the prevailing environmental conditions.

Comparative Structural Analysis and Functional Implications Across Diverse Pseudomonas Species

The exopolysaccharides produced by Pseudomonas species, principally Pel, Psl, and alginate in P. aeruginosa, display significant structural differences that directly translate to distinct functional roles in biofilm formation and host interaction. A comparative analysis reveals how these polymers contribute to the adaptability of Pseudomonas.

Structural Comparison:

Pel: Is a cationic polymer composed of partially deacetylated 1,4-linked N-acetylgalactosamine and N-acetylglucosamine. pnas.org Its positive charge is a key structural feature, enabling strong electrostatic interactions.

Psl: Is a neutral, branched pentasaccharide. Its repeating unit consists of D-mannose, D-glucose, and L-rhamnose. mdpi.comnih.gov The structure of Psl allows it to form a fibrous, fabric-like matrix that encases bacterial cells. frontiersin.org

Alginate: Is an anionic copolymer of O-acetylated β-1,4-linked D-mannuronic acid and L-guluronic acid. Its negative charge and capacity to cross-link with divalent cations like calcium are central to its function.

Functional Implications of Structural Diversity:

The distinct chemical structures of these exopolysaccharides dictate their primary roles within the biofilm matrix.

Pel's cationic nature allows it to cross-link with negatively charged components of the matrix, such as extracellular DNA (eDNA). mdpi.com This interaction is crucial for maintaining cell-to-cell interactions and providing the initial structural scaffold, particularly in P. aeruginosa strain PA14. plos.orgmdpi.com This scaffolding function is essential for the integrity of the biofilm community.

Psl's neutral, branched structure is critical for both the initial attachment to surfaces and the subsequent structural maturation of the biofilm. nih.gov In strains like P. aeruginosa PAO1, Psl is the primary structural component, forming a matrix that holds the biofilm together. plos.org Its role extends through all stages of biofilm development.

Alginate's anionic and mucoid properties are most prominent in mucoid strains of P. aeruginosa, often isolated from the lungs of individuals with cystic fibrosis. nih.gov It provides a protective barrier against host immune responses and antibiotics and is a key virulence factor in chronic infections.

Functional Redundancy and Strain Specificity:

Interestingly, there is a degree of functional redundancy and strain-specific reliance on these exopolysaccharides. While Psl is dominant in the PAO1 strain, Pel is the key structural polysaccharide in the PA14 strain. plos.org This demonstrates that different strains of the same species can utilize different polymers to achieve the same goal of building a stable biofilm. Some clinical and environmental isolates of P. aeruginosa have been shown to depend on either Pel, Psl, or both for biofilm development, highlighting the significant variability across the species. nih.gov This redundancy provides a significant adaptive advantage, allowing Pseudomonas to form biofilms in a wide range of environments. The ability to produce multiple polysaccharides, such as Pel and Psl in non-mucoid strains, allows for compensation; for instance, the upregulation of Pel production has been observed in Psl-deficient mutants during biofilm growth. nih.gov

This comparative analysis underscores that the diversity in exopolysaccharide structure is not arbitrary but is closely linked to specific functional roles that support the survival and persistence of Pseudomonas in various ecological niches.

Molecular Mechanisms of Pseudomonas Exopolysaccharide Biosynthesis

Enzymology of Exopolysaccharide Precursor Synthesis

The initial steps in EPS biosynthesis involve the enzymatic synthesis of nucleotide sugar precursors. These precursors are the fundamental building blocks that are subsequently polymerized to form the final exopolysaccharide chains.

The enzyme AlgC plays a pivotal role in the biosynthesis of multiple Pseudomonas exopolysaccharides by providing essential sugar precursors. cas.cnnih.gov AlgC is a bifunctional enzyme exhibiting both phosphomannomutase (PMM) and phosphoglucomutase (PGM) activities. cas.cnmdpi.com

As a phosphomannomutase, AlgC catalyzes the conversion of mannose-6-phosphate (B13060355) to mannose-1-phosphate. oup.com This is a critical step in the pathway leading to the formation of GDP-D-mannose, a precursor for both alginate and Psl polysaccharides. frontiersin.orgnih.gov The PMM activity of AlgC is essential for the synthesis of these two exopolysaccharides. frontiersin.orgoup.com

In its capacity as a phosphoglucomutase, AlgC converts glucose-6-phosphate to glucose-1-phosphate. oup.comnih.gov This intermediate is required for the synthesis of UDP-D-glucose, a precursor for the Psl polysaccharide. frontiersin.orgnih.gov Furthermore, the PGM activity of AlgC is also necessary for the synthesis of a complete lipopolysaccharide (LPS) core. nih.govasm.orgresearchgate.net Strains with mutations in the algC gene exhibit a truncated LPS core, demonstrating the enzyme's importance in this process. nih.govresearchgate.net

GDP-mannose dehydrogenase (GMD), encoded by the algD gene, is a key regulatory enzyme in the alginate biosynthesis pathway. microbiologyresearch.orgscilit.com It catalyzes the irreversible NAD+-dependent oxidation of GDP-D-mannose to GDP-D-mannuronic acid, which is the committed step in alginate synthesis. nih.govuniprot.org The transcriptional activation of the algD gene is a critical point in the regulation of alginate production and is characteristic of mucoid strains of P. aeruginosa. asm.orgnih.gov

Metabolic studies have shown that in mucoid, alginate-producing strains, GDP-mannose concentrations are lower compared to non-mucoid strains, while GDP-mannuronate is only detectable in mucoid strains. microbiologyresearch.org This indicates that GMD activity is a rate-limiting factor in alginate biosynthesis. microbiologyresearch.org The enzyme itself is subject to feedback inhibition by various molecules, including GMP and ATP. uniprot.org

The biosynthesis of the diverse exopolysaccharides in Pseudomonas relies on a network of interconnected pathways for the synthesis and interconversion of various monosaccharide precursors. The central metabolic pathways of the cell, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway, provide the initial simple sugars. psu.edufrontiersin.org

For instance, the synthesis of dTDP-L-rhamnose, a component of the Psl exopolysaccharide, begins with glucose-1-phosphate and proceeds through a series of enzymatic reactions catalyzed by the RmlA, RmlB, RmlC, and RmlD proteins. frontiersin.orgresearchgate.netnih.gov Similarly, the synthesis of UDP-D-glucose, another Psl precursor, is catalyzed by the enzyme GalU from glucose-1-phosphate. frontiersin.org

The bifunctional nature of enzymes like AlgC highlights the metabolic flexibility and efficiency of Pseudomonas in channeling common intermediates into different biosynthetic pathways. cas.cnmdpi.com This interconnectivity allows the bacterium to modulate the composition of its exopolysaccharide matrix in response to different environmental cues. nih.gov For example, the forced overproduction of one exopolysaccharide, such as Psl, can lead to a reduction in the production of another, like alginate, suggesting competition for a common pool of precursors. nih.gov

Exopolysaccharide Polymerization and Export Systems

Once the activated sugar precursors are synthesized in the cytoplasm, they are polymerized into long polysaccharide chains and transported across the inner and outer membranes to the cell exterior. The mechanisms for polymerization and export vary for different exopolysaccharides.

In the case of alginate biosynthesis, the polymerization of GDP-mannuronic acid is carried out by a complex of proteins located in the inner membrane. Alg8 is the putative glycosyltransferase (polymerase) that catalyzes the formation of the polymannuronate chain. mdpi.comnih.govnih.gov It is a transmembrane protein with a large cytoplasmic glycosyltransferase domain. nih.gov

Alg8 functions in concert with Alg44, another inner membrane protein that is essential for alginate polymerization. nih.govnih.gov Alg44 contains a cytoplasmic PilZ domain that binds the second messenger molecule cyclic-di-GMP (c-di-GMP). frontiersin.orgfrontiersin.org The binding of c-di-GMP to Alg44 is a critical post-translational regulatory step that activates alginate polymerization, although the precise mechanism of this activation is still under investigation. frontiersin.orgfrontiersin.org It is proposed that Alg44 and Alg8 form a complex that couples polymerization with translocation of the nascent alginate chain across the inner membrane. nih.govfrontiersin.org

The transport of exopolysaccharides across the bacterial cell envelope is a complex process involving protein complexes that span the inner membrane, periplasm, and outer membrane.

For alginate, after polymerization and translocation across the inner membrane by the Alg8/Alg44 complex, the nascent polymer moves through the periplasm. pnas.org Here, it is guided by a scaffold of proteins including AlgK, AlgG, and AlgX. pnas.orgasm.org AlgG also functions as a C5-epimerase, converting some of the D-mannuronic acid residues to L-guluronic acid. frontiersin.org The periplasmic alginate lyase, AlgL, is also part of this complex and is thought to degrade any free, unguided alginate polymers in the periplasm, preventing their toxic accumulation. nih.gov Finally, the alginate polymer is exported across the outer membrane through a porin-like protein called AlgE. nih.govpnas.org The structure of AlgE reveals a monomeric β-barrel with a highly electropositive pore, which is thought to facilitate the passage of the negatively charged alginate polymer. pnas.org

The export of the Pel polysaccharide involves a different set of proteins. The inner membrane complex likely consists of PelD, PelE, and PelG. nih.gov The outer membrane transport is mediated by a complex of PelB and PelC. nih.govpnas.org PelC is an outer membrane lipoprotein that forms a dodecameric ring in the periplasm, which is thought to guide the cationic Pel polysaccharide towards the PelB β-barrel for export. nih.govpnas.org

The Psl polysaccharide is believed to be synthesized via a Wzx/Wzy-dependent pathway, which is distinct from the synthase-dependent mechanism used for alginate and Pel. nih.gov This pathway typically involves the assembly of repeat units on a lipid carrier in the inner membrane, followed by flipping of the lipid-linked unit to the periplasmic side, polymerization, and finally export across the outer membrane. nih.gov

Post-Translational Regulation of Exopolysaccharide Biosynthesis Enzymes

The production of exopolysaccharides (EPS) in Pseudomonas is a tightly controlled process, with regulation occurring at multiple levels, including post-translationally. This level of control allows the bacterium to rapidly respond to environmental cues and modulate its biofilm formation capabilities. A key mechanism in this regulation involves the phosphorylation and dephosphorylation of enzymes critical to the EPS biosynthesis pathways.

Bacterial Tyrosine Kinases and Phosphatases in Exopolysaccharide Modulation (e.g., TpbA, TpbB)

A prime example of post-translational control of EPS synthesis in Pseudomonas aeruginosa involves a sophisticated interplay between a protein tyrosine phosphatase, TpbA (Tyrosine phosphatase related to biofilm formation), and a diguanylate cyclase, TpbB. mdpi.complos.org This system serves as a crucial link between extracellular quorum sensing signals and the intracellular production of the Pel exopolysaccharide, a key component of the biofilm matrix. mdpi.complos.org

Bacterial tyrosine kinases (BY-kinases) represent a distinct family of protein kinases that are pivotal in regulating various cellular processes in bacteria, most notably the synthesis and export of polysaccharides essential for biofilm and capsule formation. nih.govnih.govroyalsocietypublishing.org These kinases, along with their counterpart phosphatases, orchestrate the assembly and disassembly of the polysaccharide synthesis machinery. researchgate.net

In P. aeruginosa, the regulation of Pel biosynthesis is significantly influenced by the second messenger molecule, cyclic diguanylic acid (c-di-GMP). plos.orgfrontiersin.org High intracellular levels of c-di-GMP promote the production of Pel, leading to enhanced biofilm formation. plos.org The concentration of c-di-GMP is, in turn, modulated by the enzymatic activities of diguanylate cyclases (which synthesize c-di-GMP) and phosphodiesterases (which degrade it).

The protein TpbB (PA1120) contains a GGDEF domain, characteristic of a diguanylate cyclase, and its activity leads to the production of c-di-GMP. mdpi.comuniprot.org The activity of TpbB is directly controlled at the post-translational level by the protein tyrosine phosphatase TpbA (PA3885). mdpi.complos.org TpbA is a periplasmic phosphatase whose expression is regulated by the Las quorum sensing system. mdpi.complos.org

The regulatory mechanism unfolds as follows: TpbA, located in the periplasm, dephosphorylates a specific tyrosine residue on the periplasmic domain of the inner membrane-anchored TpbB. plos.orgplos.org This dephosphorylation event inactivates the GGDEF cyclase activity of TpbB. plos.org Consequently, the synthesis of c-di-GMP is reduced. Lower cellular concentrations of c-di-GMP lead to a decrease in the activity of the Pel biosynthesis machinery, resulting in reduced Pel exopolysaccharide production and, subsequently, diminished biofilm formation. plos.orgplos.org

Conversely, the inactivation or absence of TpbA leads to a hyper-phosphorylated and consequently hyperactive state of TpbB. This results in elevated intracellular levels of c-di-GMP, which in turn stimulates robust Pel production and leads to a hyper-biofilm phenotype. plos.org This regulatory cascade demonstrates how P. aeruginosa can translate external cell-density information, via quorum sensing, into a direct modulation of its biofilm matrix composition. mdpi.complos.org

The table below summarizes the key proteins involved in this specific post-translational regulatory pathway of exopolysaccharide biosynthesis.

ProteinUniProtKB ID (Strain PAO1)FunctionRegulatory Effect on EPS
TpbA P0A0U7A periplasmic protein tyrosine phosphatase that dephosphorylates and inactivates TpbB. plos.orgplos.org Its expression is controlled by quorum sensing. mdpi.complos.orgNegative regulator of Pel exopolysaccharide production. mdpi.com
TpbB P0A0U8An inner membrane diguanylate cyclase (DGC) with a GGDEF domain that synthesizes cyclic-di-GMP. mdpi.comuniprot.org Its activity is inhibited by TpbA. uniprot.orgplos.orgPositive regulator of Pel exopolysaccharide production through the synthesis of c-di-GMP. uniprot.org Its activity is controlled by TpbA. mdpi.com

This intricate post-translational control system, centered around TpbA and TpbB, highlights a sophisticated mechanism that allows Pseudomonas to fine-tune its exopolysaccharide production in response to its environment, playing a critical role in the transition between motile and sessile lifestyles.

Compound and Protein List

NameType
TpbAProtein
TpbBProtein
PelExopolysaccharide

Transcriptional Regulation of Exopolysaccharide Gene Expression

The initial and a primary level of control for EPS synthesis lies in the regulation of gene transcription. This process involves a coordinated effort of various factors that respond to environmental cues and the physiological state of the bacterial cell.

Role of Sigma Factors (e.g., RpoS, AlgU)

Sigma factors are essential components of the RNA polymerase holoenzyme, directing it to specific promoter sequences and thereby initiating the transcription of downstream genes. In Pseudomonas, alternative sigma factors play a pivotal role in the expression of EPS-related genes, often in response to stress or specific growth phases.

RpoS (σS) , the stationary phase sigma factor, is a key regulator of stress responses and is involved in the transcriptional control of EPS gene clusters. nih.gov In Pseudomonas putida KT2440, RpoS has been shown to directly regulate the transcription of the pea gene cluster, which is responsible for the production of the Pea exopolysaccharide. nih.gov This polysaccharide is vital for biofilm stability and the formation of pellicles. In the absence of RpoS, the housekeeping sigma factor RpoD can mediate a low level of pea transcription. nih.gov Similarly, in Pseudomonas aeruginosa, RpoS positively influences the transcription of the psl operon, which is crucial for the synthesis of the Psl exopolysaccharide. oup.com

AlgU (σE or σ22) , an extracytoplasmic function (ECF) sigma factor, is a central regulator of the alginate exopolysaccharide biosynthesis, particularly in P. aeruginosa. nih.govresearchgate.net Its activity is critical for the conversion to a mucoid phenotype, a hallmark of chronic infections in cystic fibrosis patients. oup.com The algU gene is part of a highly conserved operon, and its expression is positively autoregulated. nih.gov AlgU directs the transcription of the algD biosynthetic operon, initiating the production of alginate. frontiersin.orgnih.gov Beyond alginate, AlgU's influence extends to other EPSs like Pel and Psl by modulating the expression of transcriptional regulators such as AmrZ. frontiersin.org In Pseudomonas fluorescens, AlgU is crucial for tolerance to desiccation and osmotic stress, conditions that can trigger increased EPS production. nih.gov In Pseudomonas stutzeri A1501, AlgU directly activates the transcription of pslA, a key gene in the psl-like operon, thereby positively regulating EPS production and nitrogen-fixing biofilm formation. nih.gov

Table 1: Role of Sigma Factors in Pseudomonas Exopolysaccharide Production
Sigma FactorTarget Gene/OperonRegulated ExopolysaccharideOrganismFunctionCitations
RpoS pea clusterPeaP. putidaPositive regulation of transcription, crucial for biofilm stability. nih.gov
psl operonPslP. aeruginosaPositive transcriptional regulator. oup.com
AlgU algD operonAlginateP. aeruginosaCentral regulator of alginate biosynthesis, essential for mucoid phenotype. nih.govresearchgate.netfrontiersin.orgnih.gov
pslAPsl-likeP. stutzeriDirect activation of transcription, important for nitrogen-fixing biofilm. nih.gov
amrZ, algRPel, PslP. aeruginosaModulates expression of other transcriptional regulators. frontiersin.org

Influence of Transcriptional Regulators (e.g., AmrZ, FleQ)

In addition to sigma factors, a suite of transcriptional regulators fine-tunes the expression of EPS genes, acting as activators or repressors in response to specific signals.

AmrZ (Alginate and Motility Regulator Z) is a versatile transcriptional regulator that typically acts as a repressor of EPS production. In P. putida, AmrZ negatively regulates the expression of the pea exopolysaccharide gene cluster by directly binding to the pea promoter region, which likely sterically hinders the binding of RNA polymerase. nih.gov In P. aeruginosa, AmrZ represses the transcription of the psl operon. oup.com However, the regulatory role of AmrZ can be complex and context-dependent. For instance, AmrZ is required for the transcription of the alginate operon in P. aeruginosa. nih.gov Furthermore, in Pseudomonas syringae, AmrZ, along with FleQ, co-regulates cellulose (B213188) production by binding to the wss promoter and inhibiting its expression under low levels of cyclic di-GMP. nih.gov

FleQ is another key transcriptional regulator, well-known as the master regulator of flagellar biosynthesis, but it also plays a significant role in controlling EPS production, often in response to the intracellular second messenger cyclic di-GMP (c-di-GMP). mdpi.com In P. aeruginosa, FleQ acts as a repressor of both the pel and psl operons. nih.gov This repression is alleviated when FleQ binds to c-di-GMP, leading to an increase in Pel and Psl production. nih.govpnas.org This dual function allows FleQ to act as a molecular switch between motile and sessile lifestyles. In P. syringae, FleQ's role is similar, where it represses cellulose synthesis at low c-di-GMP levels and activates it at high levels. nih.gov The interplay between AmrZ and FleQ creates a regulatory hub that inversely controls motility and EPS production, crucial for environmental adaptation. mdpi.commicrobiologyresearch.orgresearchgate.net

Table 2: Influence of Transcriptional Regulators on Pseudomonas Exopolysaccharide Production
Transcriptional RegulatorTarget Gene/OperonRegulated ExopolysaccharideOrganismRegulatory ActionCitations
AmrZ pea clusterPeaP. putidaNegative nih.gov
psl operonPslP. aeruginosaNegative oup.com
alg operonAlginateP. aeruginosaPositive nih.gov
wss operonCelluloseP. syringaeNegative (with FleQ) nih.gov
FleQ pel operonPelP. aeruginosaNegative (low c-di-GMP), Positive (high c-di-GMP) nih.gov
psl operonPslP. aeruginosaNegative (low c-di-GMP), Positive (high c-di-GMP) nih.govpnas.org
wss operonCelluloseP. syringaeNegative (low c-di-GMP), Positive (high c-di-GMP) nih.gov

Post-Transcriptional and Post-Translational Control Mechanisms

Regulation of EPS synthesis is not limited to transcription initiation. Post-transcriptional and post-translational mechanisms add further layers of control, allowing for rapid responses to changing conditions.

Signal Transduction Pathways Orchestrating Exopolysaccharide Synthesis

Signal transduction pathways are essential for integrating various environmental and cellular signals to mount a coordinated response, such as the production of EPS.

Bis-(3′-5′)-Cyclic Diguanylate (c-di-GMP) Signaling

The second messenger bis-(3′-5′)-cyclic diguanylate (c-di-GMP) is a central hub in the regulation of bacterial lifestyles, promoting sessility and biofilm formation while repressing motility. The intracellular concentration of c-di-GMP is controlled by the opposing activities of diguanylate cyclases (DGCs) with a GGDEF domain, which synthesize c-di-GMP, and phosphodiesterases (PDEs) with EAL or HD-GYP domains, which degrade it. frontiersin.orgscispace.com

Elevated levels of c-di-GMP stimulate the synthesis of several exopolysaccharides in Pseudomonas. pnas.org This regulation occurs through multiple mechanisms:

Transcriptional Regulation : As mentioned earlier, c-di-GMP can bind to transcriptional regulators like FleQ, altering their activity. nih.govpnas.org The binding of c-di-GMP to FleQ relieves its repression of the pel and psl operons in P. aeruginosa, thereby upregulating their transcription. pnas.orgfrontiersin.org

Post-translational Regulation : c-di-GMP can also act as an allosteric activator of enzymes involved in EPS biosynthesis. In P. aeruginosa, the biosynthesis of alginate is post-translationally regulated by the binding of c-di-GMP to the PilZ domain of the Alg44 protein, which is a component of the alginate polymerase complex. frontiersin.orgnih.gov Similarly, the production of the Pel polysaccharide is activated by the binding of c-di-GMP to PelD, a protein in the Pel biosynthetic complex. scispace.comfrontiersin.org

Interestingly, the Psl polysaccharide itself can act as an external signal to stimulate the production of c-di-GMP. pnas.org Psl can trigger the activity of the DGCs SiaD and SadC, leading to increased intracellular c-di-GMP levels. This creates a positive feedback loop where the presence of Psl promotes further Psl synthesis and biofilm maturation. pnas.org The regulation of EPS by c-di-GMP is highly specific, with different DGCs and PDEs often controlling distinct EPS systems. For example, the DGC RoeA in P. aeruginosa specifically promotes the production of Pel. bohrium.com This specificity allows for fine-tuned control over the composition of the biofilm matrix in response to particular environmental niches.

Table 3: Key Components of c-di-GMP Signaling in Pseudomonas Exopolysaccharide Production
ComponentTypeFunction in EPS RegulationMechanismCitations
FleQ Transcriptional RegulatorRegulates pel and psl transcriptionBinds c-di-GMP, relieving repression. nih.govpnas.orgfrontiersin.org
Alg44 Alginate Biosynthesis ProteinPost-translational activation of alginate synthesisBinds c-di-GMP via its PilZ domain. frontiersin.orgnih.gov
PelD Pel Biosynthesis ProteinPost-translational activation of Pel synthesisBinds c-di-GMP. scispace.comfrontiersin.org
SiaD, SadC Diguanylate Cyclases (DGCs)Increase intracellular c-di-GMP levelsActivated by external Psl signal. pnas.org
RoeA Diguanylate Cyclase (DGC)Promotes Pel productionSynthesizes c-di-GMP. bohrium.com
Diguanylate Cyclases (DGCs) and Phosphodiesterases (PDEs) in c-di-GMP Metabolism

The cellular concentration of c-di-GMP is precisely controlled by the antagonistic activities of two types of enzymes: diguanylate cyclases (DGCs) and phosphodiesterases (PDEs).

Diguanylate Cyclases (DGCs): These enzymes are responsible for synthesizing c-di-GMP from two molecules of GTP. asm.orgnih.gov They are characterized by the presence of a conserved GGDEF domain, which is essential for their catalytic activity. nih.govuniprot.org

Phosphodiesterases (PDEs): These enzymes are responsible for the degradation of c-di-GMP. They break it down into linear 5′-phosphoguanylyl-(3′-5′)-guanosine (pGpG) or two molecules of GMP. nih.gov PDEs are identified by the presence of either an EAL or an HD-GYP domain. asm.orgnih.govasm.org

The genome of Pseudomonas aeruginosa, a representative species, encodes a large number of these enzymes, with approximately 41 to 42 proteins containing GGDEF, EAL, or HD-GYP domains. nih.govuniprot.org This multiplicity is not merely redundant; instead, it allows for highly localized and specific control over c-di-GMP signaling. Evidence suggests that specific DGCs and PDEs can form signaling complexes with their downstream targets, creating localized pools of c-di-GMP that regulate specific cellular processes without altering the global concentration of the second messenger. asm.orgnih.govresearchgate.net Many of these enzymes are multi-domain proteins, featuring various sensory domains that allow them to perceive diverse environmental or cellular signals and modulate their enzymatic activity accordingly. nih.gov

c-di-GMP Effector Proteins and Their Allosteric Regulation

The c-di-GMP signal is transduced by a variety of effector proteins that bind the molecule and undergo a conformational change, leading to a functional output. This allosteric regulation occurs at both transcriptional and post-translational levels to control EPS production.

FleQ: This protein is a key transcriptional regulator that exhibits dual functionality dependent on c-di-GMP binding. In the absence or at low concentrations of c-di-GMP, FleQ acts as a repressor for the transcription of the pel and psl exopolysaccharide operons while activating flagellar genes. nih.govnih.gov Upon binding c-di-GMP, FleQ undergoes a conformational change that relieves this repression, and in some cases, turns it into an activator of EPS gene transcription. nih.govasm.org

PelD: PelD is a crucial component for the production of the Pel exopolysaccharide. It is a c-di-GMP receptor that is essential for the synthesis and secretion of Pel. nih.govoup.com Binding of c-di-GMP to PelD is believed to activate its function post-translationally, promoting the production of the polysaccharide. asm.org

Alg44: This protein is a key regulator of alginate biosynthesis. Alg44 contains a PilZ domain, a common c-di-GMP binding motif, and is located in the inner membrane. nih.govuniprot.org It functions as a c-di-GMP receptor that post-translationally regulates alginate polymerization and secretion. nih.govcsic.es Structural and biochemical studies have shown that Alg44 specifically requires binding to a dimeric, intercalated form of c-di-GMP for its activation, highlighting a sophisticated mechanism of signal recognition that controls alginate production. csic.es

PilZ Domains: The PilZ domain is one of the most widespread and well-characterized c-di-GMP binding motifs. uniprot.org Proteins containing PilZ domains, such as Alg44, act as effectors that translate the c-di-GMP signal into a variety of cellular responses, including exopolysaccharide synthesis, motility, and biofilm formation. biorxiv.org

Two-Component Regulatory Systems

Two-component systems (TCSs) are a primary means by which bacteria sense and respond to environmental stimuli. In Pseudomonas, several TCSs form a complex network that integrates signals to control EPS gene expression, often by interfacing with the c-di-GMP signaling pathway.

GacS/GacA: This global regulatory system plays a significant role in the switch from acute to chronic infection phenotypes. The sensor kinase GacS, upon activation by an unknown signal, phosphorylates the response regulator GacA. Phosphorylated GacA then activates the transcription of two small regulatory RNAs (sRNAs), RsmY and RsmZ. mdpi.com These sRNAs act by sequestering the translational repressor protein RsmA. By binding to RsmA, they prevent it from inhibiting the translation of mRNAs for genes involved in biofilm formation, including the pel and psl operons, thereby promoting exopolysaccharide production. mdpi.comresearchgate.net

RetS/LadS: These two orphan sensor kinases act as key opposing modulators of the Gac/Rsm pathway. RetS (Regulator of Exopolysaccharide and Type III Secretion) acts as an inhibitor of EPS production. mdpi.comnih.gov It is thought to form a heterodimer with GacS, preventing its autophosphorylation and thus reducing the levels of RsmY and RsmZ. mdpi.com This leaves RsmA free to repress EPS synthesis. Conversely, LadS (Lost-adherence Sensor) functions as an activator of EPS production by stimulating the GacS/GacA system, leading to increased levels of RsmY and RsmZ and derepression of Pel and Psl synthesis. mdpi.compnas.org This reciprocal control by RetS and LadS allows Pseudomonas to switch between acute virulence (T3SS expression) and chronic biofilm phenotypes (EPS production). asm.orgpnas.org

FimS/AlgR: This TCS, also known as AlgZ/AlgR, is primarily associated with the regulation of alginate and type IV pili-mediated twitching motility. nih.govfrontiersin.org AlgR is a response regulator that directly activates the transcription of the algD biosynthetic operon, a critical step for alginate production in mucoid strains. asm.orgfrontiersin.org While FimS (also called AlgZ) is the cognate sensor kinase, its role appears more critical for twitching motility than for alginate regulation, where AlgR can promote transcription even without being phosphorylated by FimS. asm.orgnih.govnih.gov

KinB/AlgB: This TCS is another important regulator of alginate biosynthesis. KinB, the sensor kinase, functions as a negative regulator of alginate production. uniprot.org Loss-of-function mutations in kinB result in a mucoid phenotype (alginate overproduction), even in strains with a wild-type mucA anti-sigma factor. nih.govasm.org This effect is dependent on the response regulator AlgB and the protease AlgW. In the absence of KinB, AlgB and the sigma factor RpoN trigger the AlgW-mediated proteolysis of MucA, leading to the release of the alternative sigma factor AlgU, which in turn drives the transcription of the algD operon. nih.govresearchgate.netasm.org Notably, phosphorylation of AlgB by KinB is not required for this regulatory cascade. asm.orgasm.org

Quorum Sensing Regulation of Exopolysaccharide Synthesis

Quorum sensing (QS) is a cell-density-dependent communication system that allows bacteria to coordinate gene expression across a population. In Pseudomonas, QS networks are tightly integrated with the control of virulence and biofilm formation, including the direct regulation of EPS synthesis.

Acyl-Homoserine Lactone (AHL) Systems

Pseudomonas aeruginosa possesses two canonical AHL-based QS systems, Las and Rhl, which form a hierarchical cascade that regulates hundreds of genes.

LasR/LasI: The Las system is considered to be at the top of the hierarchy. The synthase LasI produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL). oup.com At a threshold concentration, 3O-C12-HSL binds to and activates the transcriptional regulator LasR. Activated LasR directly controls the expression of numerous genes, including those of the Rhl system. asm.orgoup.com The Las system is directly involved in regulating the Psl exopolysaccharide; LasR acts as a transcriptional activator by binding to the promoter of the psl operon. asm.orgnih.gov

RhlR/RhlI: The Rhl system is controlled by the Las system and also functions independently. The synthase RhlI produces N-butanoyl-L-homoserine lactone (C4-HSL), which activates the transcriptional regulator RhlR. oup.com The Rhl system contributes to Psl production through a distinct mechanism from the Las system. While LasR controls transcription, RhlR appears to act at a post-transcriptional level, activating the translation of the psl transcripts. asm.orgnih.gov The coordinated action of both the Las and Rhl systems is required for the efficient secretion of the Psl polysaccharide. nih.gov The presence of lasR and rhlR genes is significantly correlated with exopolysaccharide production in clinical isolates. ekb.eg

Pseudomonas Quinolone Signal (PQS) System

The PQS system is another layer of the QS network that is interconnected with the Las and Rhl systems. It utilizes 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS) as its primary signaling molecule. This system also plays a role in modulating biofilm-related behaviors. The PQS precursor, 2-heptyl-4-quinolone (HHQ), has been shown to repress swarming motility, a behavior that is often reciprocally regulated with biofilm formation. asm.org This repression is mediated through the induction of phenazine (B1670421) production and appears to be independent of the c-di-GMP pathway. asm.org The PQS molecule itself is a multifunctional signal that regulates numerous virulence factors and is also involved in iron chelation, which can indirectly influence cell physiology and biofilm development by creating an iron-starvation state. frontiersin.orgresearchgate.net

Environmental Cues and Nutrient Availability Impacting Exopolysaccharide Production

Pseudomonas integrates a wide array of environmental signals to modulate EPS production, ensuring that biofilm formation occurs under the most favorable conditions for survival.

Nutrient Availability: The nutritional status of the environment is a critical determinant. The type and availability of carbon sources can significantly influence the quantity and composition of EPS. austinpublishinggroup.com For instance, glucose, galactose, and mannitol (B672) have been shown to be preferable carbon sources for enhancing EPS production. austinpublishinggroup.com Conversely, the scarcity of key nutrients, such as glucose or phosphate, can act as a signal to disperse biofilms and promote motility, presumably to seek out more favorable locations. austinpublishinggroup.comnih.gov

Environmental Stress: Abiotic stresses trigger a protective response that often involves increased EPS production. Conditions such as desiccation, unfavorable pH, and shifts in temperature can all lead to an upregulation of EPS synthesis. austinpublishinggroup.com This polysaccharide matrix helps to trap water and nutrients, acting as a protective shield for the embedded bacteria. austinpublishinggroup.com In P. syringae, low temperature has been specifically shown to stimulate the production of the Wss exopolysaccharide. biorxiv.org

Surface Sensing: The physical act of attaching to a surface is itself a powerful signal. Contact with a solid surface can activate specific DGCs, such as WspR, leading to a localized increase in c-di-GMP levels and subsequent stimulation of EPS production. pnas.org Furthermore, the Psl exopolysaccharide can function as an external signal in a positive feedback loop. Extracellular Psl stimulates the DGCs SadC and SiaD to produce more c-di-GMP, which in turn leads to increased production of the matrix, reinforcing the biofilm structure. pnas.org This indicates that the biofilm matrix is not merely a passive scaffold but an active signaling environment. pnas.orgresearchgate.net

Genetic and Regulatory Networks Governing Pseudomonas Exopolysaccharide Production

1 Carbon and Nitrogen Source Influence on Yield and Composition

The type and availability of carbon and nitrogen sources in the growth medium are critical determinants of both the yield and the specific composition of exopolysaccharides produced by Pseudomonas species. The carbon-to-nitrogen (C/N) ratio is a particularly important factor, with a high C/N ratio generally favoring EPS synthesis. mdpi.com This is because under nitrogen-limited conditions, the primary metabolic pathways for growth are restricted, leading to an accumulation of intracellular carbon which can then be shunted towards the production of secondary metabolites like EPS. asm.org

Different Pseudomonas strains exhibit preferences for specific carbon sources. For instance, in Pseudomonas aeruginosa AG01, galactose and glucose have been identified as the most effective carbon sources for maximizing EPS yield. nih.gov Similarly, a study on two environmental isolates of P. aeruginosa found that glucose was the most effective carbon source, followed by sucrose (B13894). researchgate.net The choice of carbon source can also influence the monosaccharide composition of the EPS. For example, in Pseudomonas oleovorans, the use of glycerol (B35011) as a carbon source results in a heteropolysaccharide composed of galactose, glucose, mannose, and rhamnose. mdpi.com

The nature of the nitrogen source also plays a significant role. Organic nitrogen sources like yeast extract and peptone have been shown to be superior for EPS production in P. aeruginosa AG01 compared to inorganic sources like ammonium (B1175870) sulphate. nih.gov In some cases, the presence of specific amino acids can also influence EPS production.

The interplay between carbon and nitrogen sources and their impact on EPS production is summarized in the table below, highlighting findings from various studies on different Pseudomonas species.

Pseudomonas Species/StrainOptimal Carbon Source(s)Optimal Nitrogen Source(s)Key Findings
P. aeruginosa AG01Galactose, GlucoseYeast Extract, PeptoneHighest EPS yield achieved with these specific carbon and nitrogen sources. nih.gov
P. aeruginosa (environmental isolates)GlucosePeptone, TryptoneA C/N ratio between 15-25 was found to be favorable for EPS production. researchgate.net
P. oleovorans NRRL B-14682GlycerolNot specifiedProduced a heteropolysaccharide with varying ratios of galactose, glucose, mannose, and rhamnose. mdpi.com
Pseudomonas sp. BGI-2Glucose, Galactose, Glycerol, Mannose, Mannitol (B672)Yeast ExtractHigh EPS production (2.01 g/L) was achieved with a C/N ratio of 10/1. mdpi.com
P. putida GAP-P45GlycerolNot specifiedGlycerol was the best carbon source for EPS production under both stressed and non-stressed conditions. researchgate.net

2 Temperature, pH, and Salinity as Environmental Modulators

Environmental factors such as temperature, pH, and salinity are potent modulators of Pseudomonas exopolysaccharide production. These parameters can act as stressors, often triggering an increase in EPS synthesis as a protective mechanism. The specific response, however, is highly dependent on the particular Pseudomonas strain and its native habitat.

Temperature plays a crucial role in both bacterial growth and EPS biosynthesis, with the optimal temperature for each process often differing. For instance, the cold-adapted Pseudomonas sp. BGI-2, isolated from a glacier, exhibits maximum EPS production at 15°C, while higher temperatures (25–35°C) that stimulate growth lead to a reduction in EPS synthesis. mdpi.com This suggests that lower temperatures can act as a stress-induced trigger for EPS production, potentially serving a cryoprotective function. mdpi.com Conversely, for a mesophilic strain like P. aeruginosa AG01, the optimal temperature for EPS production was found to be 32°C. nih.gov

pH of the growth medium significantly influences the enzymatic activities involved in the EPS biosynthetic pathways. Most Pseudomonas strains favor a neutral to slightly acidic pH for optimal EPS production. For P. aeruginosa AG01, a pH of 6 was identified as ideal, with a decline in production at both more acidic and more alkaline conditions. nih.gov Similarly, Pseudomonas sp. BGI-2 showed maximal EPS production at pH 6. mdpi.com Changes in pH can also affect the molecular weight and monosaccharide composition of the produced EPS. nih.gov

Salinity can also be a strong inducer of EPS production, particularly in halotolerant strains. In Pseudomonas aeruginosa PF23, a progressive increase in NaCl concentration up to 2000 mM resulted in a significant enhancement of EPS production. mdpi.com The increased EPS synthesis under high salinity is thought to be a protective mechanism, helping the bacteria to mitigate osmotic stress. austinpublishinggroup.com The EPS matrix can trap water and create a hydrated microenvironment around the cell.

The table below provides a summary of the effects of these environmental modulators on EPS production in different Pseudomonas strains.

Pseudomonas Species/StrainOptimal TemperatureOptimal pHSalinity EffectKey Findings
P. aeruginosa AG0132°C6.0Not specifiedOptimal conditions for a mesophilic strain. nih.gov
Pseudomonas sp. BGI-215°C6.0Not specifiedLower temperatures act as a stressor, inducing higher EPS production in this cold-adapted strain. mdpi.com
P. aeruginosa PF23Not specifiedNot specifiedIncreased EPS production with increasing NaCl up to 2000 mMDemonstrates a protective response to salinity stress. mdpi.com
P. putida GAP-P4550°C (tolerated)Not specified1.4 M NaCl (tolerated)EPS production increased with increasing stress levels. researchgate.net
P. oleovorans NRRL B-1468230°C6.8Not specifiedOptimal conditions for this particular strain. researchgate.net

3 Oxygen Transfer Dynamics and Incubation Time

The availability of dissolved oxygen and the duration of the fermentation process are critical parameters that significantly impact the yield of exopolysaccharides in Pseudomonas.

Oxygen Transfer Dynamics are particularly important in submerged fermentation, as most Pseudomonas species are aerobic. However, the relationship between oxygen supply and EPS production is not always linear. As the fermentation progresses and EPS is produced, the viscosity of the culture medium increases, which can severely limit the rate of oxygen transfer from the gas phase to the microbial cells. deu.edu.trmicrobiologyresearch.org This oxygen limitation can become a bottleneck in the production process. mdpi.com

Interestingly, while a certain level of aeration is necessary for cell growth and metabolism, high oxygen transfer rates are not always beneficial for EPS synthesis and may even be inhibitory in some cases. deu.edu.tr This suggests that for some strains, a degree of oxygen limitation might act as a physiological trigger to enhance EPS production. The optimal oxygen supply is therefore a delicate balance that needs to be carefully controlled and is often specific to the strain and the fermentation conditions. Agitation speed in a bioreactor is a key factor influencing the oxygen transfer coefficient (kLa), and its optimization is crucial for maximizing EPS yield. nih.gov For instance, in a study on Pleurotus sajor-caju, an agitation rate of 150 rpm was found to be optimal for EPS production. deu.edu.tr

Incubation Time is another crucial factor that directly correlates with EPS yield, up to a certain point. Typically, EPS production is growth-associated, meaning it occurs concurrently with the increase in bacterial biomass during the exponential growth phase. The yield of EPS generally increases with incubation time, reaching a maximum during the late exponential or early stationary phase. For example, in P. aeruginosa AG01, the highest EPS yield was recorded after 96 hours of incubation, after which a slight decrease was observed. nih.gov Similarly, for P. aeruginosa ATCC 10145, the amount of EPS produced was significantly higher at 120 hours compared to 96 hours of incubation. mdpi.com Prolonged incubation beyond the optimal period can lead to a decrease in EPS concentration, possibly due to the activity of EPS-degrading enzymes or cell lysis.

The table below summarizes the influence of incubation time on EPS production in different Pseudomonas strains.

Pseudomonas Species/StrainOptimal Incubation TimeKey Findings
P. aeruginosa AG0196 hoursEPS yield decreased slightly after 96 hours. nih.gov
P. aeruginosa ATCC 10145120 hoursA significant increase in EPS was observed between 96 and 120 hours. mdpi.com
Pleurotus sajor-caju (for comparison)5 days (120 hours)Determined as the optimal incubation period for maximal EPS production. deu.edu.tr

Ecological and Functional Significance of Pseudomonas Exopolysaccharides

Role in Biofilm Architecture and Development

The formation of a biofilm is a complex process involving distinct stages, and Pseudomonas exopolysaccharides play a central role throughout.

Initial Adhesion and Surface Colonization

The exopolysaccharide Psl not only facilitates physical attachment but also acts as a signaling molecule. pnas.org When planktonic P. aeruginosa cells encounter a Psl-rich matrix of an established biofilm, it triggers an increase in the intracellular signaling molecule c-di-GMP. pnas.org This, in turn, stimulates the production of more Psl, creating a positive feedback loop that promotes further biofilm development. pnas.org

Microcolony Formation and Biofilm Maturation

Following initial attachment, Pseudomonas bacteria begin to form microcolonies, which are small, organized aggregates of cells that represent an early stage of biofilm maturation. Exopolysaccharides are fundamental to this process, acting as a scaffold that holds the bacterial cells together.

The Psl polysaccharide is essential for the formation of microcolonies in nonmucoid P. aeruginosa strains like PAO1. nih.govnih.gov It facilitates cell-to-cell interactions, allowing the bacteria to aggregate and form the characteristic three-dimensional structures of a developing biofilm. nih.govnih.gov In fact, the expression of Psl is often localized to the center of these burgeoning microcolonies. nih.gov

The Pel polysaccharide also plays a significant role in microcolony formation and the subsequent maturation of the biofilm. asm.org In strains such as PA14, where Pel is the primary structural polysaccharide, it is critical for maintaining the cell-to-cell interactions necessary for building the biofilm structure. plos.orgnih.gov

Alginate, particularly in mucoid strains of P. aeruginosa, heavily influences biofilm architecture. Alginate-overproducing mutants are known to form large, finger-like microcolonies, which are structurally distinct from the biofilms formed by nonmucoid strains. nih.govmicrobiologyresearch.org While not always essential for the initial attachment, alginate contributes significantly to the development of thicker, more three-dimensional biofilms in later stages. asm.org

The interplay between these different exopolysaccharides can also be observed. For instance, in the absence of Psl, some strains of P. aeruginosa can upregulate the production of Pel, which then serves as the primary structural component of the biofilm matrix, highlighting a degree of functional redundancy. nih.govmdpi.com

Contribution to Biofilm Structural Integrity and Mechanical Stability

The structural integrity and mechanical stability of mature Pseudomonas biofilms are largely dependent on the exopolysaccharide matrix. This matrix acts as a cohesive glue, holding the bacterial community together and providing resistance to physical stresses.

Pel also serves as a primary structural scaffold in the biofilms of certain P. aeruginosa strains, such as PA14. nih.govplos.orgnih.gov This cationic polysaccharide can cross-link with extracellular DNA (eDNA), another key component of the biofilm matrix, which further strengthens the biofilm structure. mdpi.compnas.org The interactions between Pel and eDNA are crucial for the development of the characteristic stalk-like structures observed in some P. aeruginosa biofilms. nih.gov

Alginate contributes significantly to the viscoelastic properties of mucoid biofilms. microbiologyresearch.org The overproduction of alginate leads to the formation of highly structured and robust biofilms that are more resistant to mechanical disruption. microbiologyresearch.orgasm.org The O-acetylation of alginate has also been shown to be important for the architecture and stability of these biofilms. asm.org

The different exopolysaccharides can be localized to specific regions within the mature biofilm, further highlighting their specialized roles in maintaining structural integrity. In the PAO1 strain, Psl is often found at the periphery of microcolonies, while Pel is localized at the base. mdpi.com This spatial organization suggests a coordinated effort in maintaining the complex three-dimensional structure of the biofilm.

The following table summarizes the primary roles of different Pseudomonas exopolysaccharides in biofilm structure:

ExopolysaccharidePrimary Role in Biofilm StructureKey Characteristics
Psl Initial attachment, microcolony formation, structural scaffoldMannose- and galactose-rich, acts as an adhesin and signaling molecule. nih.govnih.govnih.govpnas.org
Pel Cell-to-cell interactions, structural scaffold, pellicle formationCationic polymer, cross-links with eDNA. nih.govplos.orgmdpi.compnas.org
Alginate Mature biofilm architecture, mucoid phenotypeAnionic polymer, contributes to viscoelasticity and formation of large microcolonies. nih.govmicrobiologyresearch.orgasm.org

Biofilm Dispersal Mechanisms and Exopolysaccharide Degradation (e.g., PslG, Alginate Lyase)

Biofilm dispersal is an active process that allows bacteria to escape from a mature biofilm and colonize new environments. This process often involves the enzymatic degradation of the exopolysaccharide matrix.

Pseudomonas aeruginosa produces specific enzymes that can break down its own exopolysaccharides, facilitating the release of cells. PslG is a glycosyl hydrolase that targets the Psl polysaccharide. cas.cn When supplied exogenously, PslG can rapidly disassemble existing biofilms by disrupting the Psl matrix. cas.cn Endogenous expression of PslG is also required for the natural dispersal of P. aeruginosa biofilms. nih.govasm.org The activity of PslG can be dependent on the presence of another protein, CdrA, which binds to Psl. nih.gov The degradation of the Psl matrix by PslG leads to the release of bacteria from the biofilm. cas.cn

Alginate lyase is another enzyme produced by P. aeruginosa that degrades alginate. nih.gov This enzyme cleaves the alginate polymer into smaller oligosaccharides, which weakens the structure of mucoid biofilms and leads to the detachment of bacteria. nih.govnih.gov The production of alginate lyase can be a regulated process, allowing the bacteria to control the dispersal from alginate-rich biofilms. nih.gov Interestingly, some studies suggest that the biofilm-dispersing activity of alginate lyase may not be solely dependent on its catalytic activity, indicating more complex mechanisms of action. nih.govdartmouth.edu

The degradation of the Pel polysaccharide is facilitated by the glycoside hydrolase domain of the PelA protein. mdpi.com This enzymatic activity is crucial for the breakdown of the Pel matrix and subsequent biofilm dispersal. nih.gov

The dispersal process is often triggered by changes in environmental conditions, such as nutrient availability. researchgate.net A decrease in the intracellular levels of the signaling molecule c-di-GMP is a key trigger for initiating biofilm dispersal, leading to the activation of matrix-degrading enzymes like PslG and alginate lyase. researchgate.net The coordinated action of these enzymes breaks down the exopolysaccharide scaffold, allowing for the release of planktonic cells that can then go on to colonize new surfaces. cas.cnnih.govresearchgate.net

Response to Environmental Stressors and Survival Strategies

Pseudomonas exopolysaccharides are not only important for biofilm formation but also play a critical role in protecting the bacteria from a variety of environmental stresses.

Protection Against Desiccation and Osmotic Stress

In many natural environments, such as soil and on plant surfaces, bacteria are exposed to fluctuating water availability and can experience periods of desiccation (drying out) and high osmotic stress. The exopolysaccharide matrix of Pseudomonas biofilms provides a crucial protective barrier against these harsh conditions.

The production of exopolysaccharides, particularly alginate, is a key strategy for survival under water-limiting conditions. asm.orgmdpi.com Studies have shown that Pseudomonas species increase their production of EPS in response to desiccation. nih.govasm.orgresearchgate.net This EPS matrix is highly hydrated and can hold significant amounts of water, creating a localized, moist microenvironment around the bacterial cells. nih.govasm.orgaustinpublishinggroup.com This "water-trapping" ability helps to buffer the cells from the direct effects of drying and slows down the rate of water loss. nih.govasm.org

Alginate, in particular, has been shown to be a significant factor in desiccation tolerance. asm.org Pseudomonas putida mutants unable to produce alginate show decreased survival rates when subjected to desiccation stress compared to their wild-type counterparts. asm.org Similarly, in P. aeruginosa, alginate contributes to tolerance against desiccation. asm.org

The exopolysaccharides Pel and Psl also contribute to protection against oxidative stress, which can be exacerbated by desiccation. asm.orgnih.govconicet.gov.ar While both polysaccharides offer protection, Pel appears to play a more significant role in resisting oxidative stressors like hydrogen peroxide and sodium hypochlorite (B82951). asm.orgnih.gov The protective function of the EPS matrix is highlighted by the observation that mutants lacking both Pel and Psl are significantly more susceptible to these stressors. asm.org

The following table summarizes research findings on the protective role of Pseudomonas exopolysaccharides against desiccation and osmotic stress:

ExopolysaccharideOrganism StudiedExperimental ObservationReference
Alginate Pseudomonas putidaAlginate production increased under matric stress; alginate-deficient mutants showed decreased survival of desiccation. asm.org
Alginate Pseudomonas aeruginosaAlginate-deficient mutants were less tolerant of matric stress. asm.org
General EPS Soil Pseudomonas sp.Cultures subjected to desiccation produced more EPS; purified EPS held several times its weight in water. nih.govasm.org
Pel and Psl Pseudomonas aeruginosa PAO1Mutants lacking both Pel and Psl showed increased susceptibility to oxidative stressors (H₂O₂ and NaOCl). asm.org

Modulation of Environmental pH and Temperature Extremes

Pseudomonas exopolysaccharides play a vital role in protecting the bacteria from the detrimental effects of extreme environmental pH and temperature. austinpublishinggroup.com The EPS matrix acts as a physical barrier, buffering the cell from acidic or alkaline conditions. For instance, studies on Pseudomonas aeruginosa have shown that optimal EPS production occurs at a pH of 6. nih.gov This suggests that EPS helps maintain a favorable microenvironment around the cell, even when the external pH is suboptimal.

In terms of temperature, EPS production is often enhanced under thermal stress, indicating its protective function. For example, the cold-adapted Pseudomonas sp. BGI-2 exhibits maximum EPS production at 15°C, with production decreasing at higher temperatures and ceasing at 35°C and above. mdpi.com This increased EPS at lower temperatures is linked to cryoprotection, improving the bacterium's survival during freeze-thaw cycles. mdpi.com The composition of the EPS can also change with temperature, with lower temperatures leading to a higher molecular weight and altered monosaccharide content, which may enhance its protective properties. mdpi.com Similarly, thermotolerant Pseudomonas alcaligenes Med1, isolated from a hot spring, produces a thermostable EPS, highlighting the adaptability of these polymers to extreme temperatures. uss.clnih.gov

Mitigation of Oxidative Stress

Pseudomonas exopolysaccharides are instrumental in mitigating oxidative stress, a common challenge in various environments. The EPS matrix can neutralize reactive oxygen species (ROS), thereby protecting the bacterial cells from damage. The polysaccharides Psl and Pel, major components of the P. aeruginosa biofilm matrix, have been shown to confer resistance to oxidative stressors like hydrogen peroxide and sodium hypochlorite. nih.govresearchgate.netasm.org The absence of both Psl and Pel significantly increases the susceptibility of P. aeruginosa to these oxidants. nih.govresearchgate.net

Research has demonstrated that Pel, in particular, plays a more significant role in resistance to sodium hypochlorite than Psl. asm.org Furthermore, the protective benefits of these exopolysaccharides can extend to other species within a mixed biofilm community. P. aeruginosa producing Psl and Pel can shield other bacteria, such as Enterococcus faecalis, from oxidative stress. nih.govasm.org The production of certain EPS, like alginate, is induced by exposure to oxidative stress, suggesting an adaptive mechanism to counteract oxidative damage. frontiersin.org The antioxidant properties of EPS from P. aeruginosa AG01 have also been documented. nih.gov

Interactions with Abiotic Surfaces and Nutrient Sequestration

The ability of Pseudomonas to interact with and modify its surrounding environment is largely mediated by its exopolysaccharides. These polymers facilitate attachment to surfaces and play a key role in acquiring essential nutrients.

Chelation and Biosorption of Metal Ions (e.g., Heavy Metals, Iron)

Pseudomonas exopolysaccharides are highly effective at binding and sequestering metal ions, a process crucial for both nutrient acquisition and detoxification. The anionic nature of many EPS, due to the presence of functional groups like carboxyl and hydroxyl, allows for the chelation of positively charged metal ions. frontiersin.org This is particularly important for sequestering essential nutrients like iron, which is often limited in the environment. nih.govasm.orgnih.gov The Psl exopolysaccharide of P. aeruginosa can bind both ferrous (Fe²⁺) and ferric (Fe³⁺) ions, with a higher affinity for the former. nih.govnih.gov Alginate and Pel, other exopolysaccharides from P. aeruginosa, also sequester iron, with alginate binding ferric iron and Pel binding ferrous iron. sci-hub.se This sequestration allows the bacteria to store iron for later use, supporting biofilm formation. nih.govasm.orgnih.gov

Beyond iron, Pseudomonas EPS can bind and remove heavy metals from the environment. nih.gov This has significant implications for bioremediation. For instance, EPS from Pseudomonas sp. can effectively immobilize cadmium (Cd) and lead (Pb) in contaminated soils, reducing their uptake by plants. frontiersin.org The biosorption of zinc (Zn²⁺) by a fluorescent Pseudomonas strain is also mediated by its EPS, with alginate being a key component in this process. frontiersin.org The ability of Pseudomonas EPS to flocculate and remove heavy metals like nickel, iron, and chromium has also been demonstrated. nih.gov

Water-Holding Capacity and Nutrient Entrapment in the Extracellular Matrix

The exopolysaccharide matrix creates a highly hydrated microenvironment around Pseudomonas cells, which is critical for survival, especially in desiccating conditions. The EPS can absorb and retain significant amounts of water, acting like a protective sponge that slows down the drying process and gives the bacteria time to make metabolic adjustments. austinpublishinggroup.comfrontiersin.org This high water-holding capacity is a key factor in protecting against drought stress. austinpublishinggroup.comfrontiersin.org For example, an EPS from a soil-isolated Pseudomonas strain was found to hold several times its weight in water. frontiersin.org

In addition to water, the EPS matrix is adept at entrapping nutrients from the surrounding environment. austinpublishinggroup.comfrontiersin.orgresearchgate.net This creates a nutrient-rich niche that supports bacterial growth and proliferation. The gummy nature of the EPS contributes to its ability to trap and concentrate nutrients, which is particularly beneficial in nutrient-limited environments. austinpublishinggroup.com This nutrient entrapment also plays a role in soil aggregation and fertility. frontiersin.orgresearchgate.net

Isolation and Purification Techniques for Diverse Exopolysaccharide Types

The initial step in studying Pseudomonas EPS involves their separation from the bacterial culture. The choice of method depends on whether the EPS is soluble and released into the supernatant or remains bound to the cell as part of the biofilm matrix. A common procedure for soluble EPS involves centrifuging the bacterial culture to remove cells, followed by precipitation of the EPS from the supernatant using cold ethanol. ijcmas.comnih.gov Proteins, which can co-precipitate, are often removed beforehand by adding trichloroacetic acid (TCA). ijcmas.comnih.gov

For biofilm-associated EPS, extraction requires harsher treatments to release the polymers from the matrix. One method involves fixing the biofilm with formaldehyde, followed by extraction with sodium hydroxide (B78521) (NaOH) to release the EPS. nih.gov After extraction, purification is crucial to remove low-molecular-weight impurities and residual chemicals. Dialysis using membranes with a specific molecular weight cut-off (e.g., 12–14 kDa) is widely employed for this purpose. ijcmas.comnih.gov The final purified EPS is often lyophilized (freeze-dried) to obtain a dry powder for further analysis. nih.govnih.gov

The quantity and composition of EPS produced by Pseudomonas are highly dependent on environmental and nutritional factors. nrfhh.com Optimizing these conditions is critical for maximizing yield and producing polymers with desired characteristics. Key parameters that are frequently manipulated include incubation time, pH, temperature, aeration, and the composition of the growth medium, particularly carbon and nitrogen sources.

For example, a study on Pseudomonas aeruginosa AG01 found that the maximum EPS yield was achieved after 96 hours of incubation at a temperature of 32°C and a pH of 6. nih.gov Another study on Pseudomonas stutzeri AS22 identified optimal conditions as 30°C, an initial pH of 8.0, and a 24-hour incubation period. mdpi.com Aeration also plays a significant role; for the moderately halophilic bacterium Halomonas xianhensis SUR308, adjusting the culture volume to flask volume ratio to 1.5:10 resulted in maximum EPS production. nih.gov

The choice of carbon and nitrogen sources profoundly influences EPS synthesis. In P. aeruginosa AG01, galactose and glucose were the most effective carbon sources, while yeast extract and peptone were the best nitrogen sources for EPS formation. nih.gov Similarly, a study comparing different carbon sources for P. aeruginosa G1 and P. putida G12 found that xylose-containing medium resulted in the highest EPS production for both strains. researchgate.net These findings highlight the ability to tailor EPS production by fine-tuning specific culture parameters.

Table 1: Optimization of Culture Conditions for Pseudomonas EPS Production
Pseudomonas StrainOptimal ParameterValueReference
P. aeruginosa AG01Incubation Period96 hours nih.gov
pH6.0 nih.gov
Temperature32°C nih.gov
Carbon/Nitrogen SourcesGalactose, Glucose / Yeast Extract, Peptone nih.gov
P. aeruginosa G1Carbon SourceXylose researchgate.net
Max Yield (3% Xylose)368 mg/L researchgate.net
P. putida G12Carbon SourceXylose researchgate.net
Max Yield (2% Xylose)262 mg/L researchgate.net
P. stutzeri AS22Temperature30°C mdpi.com
pH8.0 mdpi.com
Incubation Time24 hours mdpi.com
H. xianhensis SUR308Temperature32°C nih.gov
Carbon Source (3%)Glucose (Yield: 5.70 g/L) nih.gov

Structural Elucidation and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, indispensable tools for the detailed structural analysis of polysaccharides. frontiersin.org NMR spectroscopy can provide information on the primary structure and key features of the tertiary structure of an EPS. frontiersin.orgresearchgate.net For instance, it was used to help characterize the repeating unit of the EPS from Pseudomonas flavescens strain B62. researchgate.net

Mass spectrometry, particularly techniques like ion-spray MS and Gas Chromatography-Mass Spectrometry (GC-MS), is used to determine the monosaccharide composition of hydrolyzed EPS. ijcmas.comresearchgate.net A recent study on the Pel polysaccharide from P. aeruginosa utilized both MS and NMR to determine that its cell-free form is primarily composed of a repeating unit of α-1,4-linked galactosamine (GalN) and N-acetylgalactosamine (GalNAc). nih.gov Furthermore, advanced techniques like 3D OrbiSIMS, a high-resolution secondary ion mass spectrometry method, enable the direct, in-situ chemical analysis of specific EPS, such as Psl, within the complex biofilm matrix, preserving its spatial location. nih.gov Fourier Transform Infrared (FTIR) spectroscopy is also commonly used to identify the functional groups present in the EPS, such as hydroxyl, carboxyl, and amino groups, which are crucial for properties like metal binding. nih.govmdpi.com

Chromatographic techniques are essential for both purifying EPS and analyzing their composition and molecular weight. High-Performance Liquid Chromatography (HPLC) is widely used to analyze the monosaccharide composition after the EPS has been hydrolyzed into its constituent sugars. nih.govresearchgate.net For example, HPLC analysis of hydrolyzed EPS from P. aeruginosa AG01 revealed it consisted of mannose, galactose, glucose, raffinose, arabinose, and xylose. nih.gov

Size-Exclusion Chromatography (SEC) is another critical technique used to determine the molecular mass and purity of the polysaccharide. researchgate.net This method separates polymers based on their size, allowing for the characterization of the molecular weight distribution of the EPS sample.

Visualizing the spatial organization of EPS within the native, hydrated biofilm is crucial for understanding its architectural role. Confocal Laser Scanning Microscopy (CLSM) is a preferred method for this purpose because it allows for the non-destructive, three-dimensional imaging of living biofilms. nih.govncsu.edu By using fluorescent probes or stains that bind to specific biofilm components, CLSM can map the distribution of polysaccharides, bacterial cells, and other matrix components like extracellular DNA (eDNA). ncsu.edunih.gov

For higher resolution imaging of the biofilm's ultrastructure, electron microscopy techniques are employed. nih.gov Scanning Electron Microscopy (SEM) provides detailed surface views of the biofilm morphology. mdpi.com However, conventional SEM requires sample dehydration, which can alter the delicate EPS structure. ncsu.edu To overcome this, techniques like freeze-substitution transmission electron microscopy are used, which better preserve the natural structure of the biofilm and allow for high-resolution visualization of individual cells and the surrounding EPS matrix. nih.gov

Genetic Engineering and Synthetic Biology Approaches

Advances in genetics and synthetic biology offer powerful tools to manipulate EPS biosynthesis in Pseudomonas. frontiersin.org This allows for the production of novel, tailor-made polymers with specific properties and provides a deeper understanding of the biosynthetic pathways. researchgate.net The genes responsible for EPS synthesis are often organized in clusters or operons within the bacterial genome. frontiersin.orgresearchgate.net

In P. aeruginosa, the biosynthetic pathways for its three major exopolysaccharides—alginate, Pel, and Psl—are well-studied. frontiersin.org The psl gene cluster, for example, consists of 15 genes, 11 of which are essential for the synthesis of the Psl polysaccharide, a neutral polymer composed of D-mannose, D-glucose, and L-rhamnose. mdpi.comnih.gov Genetic studies involving the creation of in-frame deletion mutants have been instrumental in identifying the function of individual genes within these clusters. nih.gov For instance, such studies revealed that the pslACDEFGHIJKL genes are all required for Psl production. encyclopedia.pub

Genetic engineering strategies can target various aspects of biosynthesis. This includes modifying the enzymes involved in producing the activated sugar-nucleotide precursors (e.g., GDP-D-mannose, UDP-D-glucose) or altering the glycosyltransferases that assemble the repeating units. frontiersin.orgnih.gov By understanding these genetic blueprints, researchers can engineer strains to overproduce a specific EPS, alter its monomer composition or structure, or create novel polymers not found in nature. frontiersin.org Modern gene-editing tools, such as CRISPR/Cas9, are being applied to make precise, targeted modifications to EPS gene clusters to identify gene functions and customize the resulting polysaccharides. researchgate.net

Biotechnological Applications of Pseudomonas Exopolysaccharides Non Clinical

Applications in Environmental Bioremediation

The capacity of Pseudomonas exopolysaccharides to interact with and sequester various environmental pollutants makes them a valuable tool for bioremediation efforts. nih.govnih.gov Their role in wastewater treatment and soil decontamination is particularly noteworthy.

Wastewater Treatment via Bioflocculation and Biosorption

Exopolysaccharides from Pseudomonas species are effective bioflocculants, capable of aggregating suspended particles in wastewater, thereby facilitating their removal. This process is crucial in treating industrial effluents and reducing turbidity. mdpi.com The flocculating activity is often attributed to the chemical composition of the EPS, which typically includes carbohydrates and proteins. mdpi.comnih.gov

The biosorption capabilities of these exopolysaccharides are also significant. The anionic nature of many Pseudomonas EPS, such as alginate, allows for the effective binding of positively charged pollutants, including heavy metal ions. mdpi.com This interaction is a key mechanism in the detoxification of contaminated water.

Several studies have demonstrated the efficacy of Pseudomonas EPS in wastewater treatment. For instance, a bioflocculant produced by a Pseudomonas sp. strain isolated from a wastewater treatment plant, composed mainly of carbohydrates, achieved a flocculation activity of 99.9% under optimal conditions. mdpi.com Similarly, the EPS from P. veronii L918, which is predominantly polysaccharide (77%), was able to reduce artificial turbidity by 93%. mdpi.com

Flocculation Efficiency of Pseudomonas Exopolysaccharides in Wastewater Treatment

Pseudomonas Strain EPS Composition Target Flocculation/Turbidity Reduction Efficiency
Pseudomonas sp. strain 38A Mainly Carbohydrate Kaolin Clay Suspension 99.9%
P. veronii L918 77% Polysaccharide Artificial Turbidity 93%
P. aeruginosa ATCC-10145 Sugar-protein derivative Kaolin Suspension 80.50%

Data sourced from multiple studies highlighting the bioflocculation potential of Pseudomonas EPS. mdpi.comnih.gov

Soil Remediation and Heavy Metal Decontamination

The contamination of soil with heavy metals poses a significant environmental and health risk. nih.govnih.gov Exopolysaccharides produced by Pseudomonas offer a promising bioremediation strategy due to their excellent sorptive properties. nih.govnih.govmdpi.com These biopolymers can bind to heavy metal ions, reducing their bioavailability and toxicity in the soil. nih.gov This process of biosorption is facilitated by the functional groups present in the EPS structure. biyanicolleges.org

Research has shown that Pseudomonas EPS can effectively remove various heavy metals from aqueous solutions and soil. For example, alginate synthesized by Pseudomonas has been successfully used to remove chromium(VI), lead(II), and cobalt(II) with an adsorption rate of over 96%. mdpi.com Furthermore, some Pseudomonas strains exhibit resistance to certain heavy metals, a trait linked to their EPS production. For instance, the production of exopolysaccharides by P. stutzeri RCH2 is associated with its resistance to uranium(VI). mdpi.com

Heavy Metal Removal Efficiency of Pseudomonas Exopolysaccharides

Pseudomonas Strain/EPS Heavy Metal(s) Removal Efficiency
Pseudomonas sp. EPS-5028 alginate Chromium(VI), Lead(II), Cobalt(II) >96%
Thermophilic Pseudomonas sp. W6 Lead (Pb) ~65% from synthetic wastewater
Marine Pseudomonas aeruginosa JP-11 EPS Cadmium (Cd) Effective adsorption

This table summarizes findings from various studies on the biosorption of heavy metals by Pseudomonas EPS. mdpi.comnih.gov

Biorecovery of Valuable Resources

Beyond remediation, Pseudomonas exopolysaccharides also show potential in the biorecovery of valuable resources from waste streams. Their ability to selectively bind to certain metal ions can be harnessed to recover precious or industrially important metals from mining or industrial effluents. For instance, there is growing interest in using microbial biomass, including EPS, for the recovery of rare earth elements from mineral ores and electronic waste. semanticscholar.org The exopolysaccharide Psl, produced by P. aeruginosa, has been shown to bind and sequester iron, suggesting a role in iron recovery and management. nih.gov

Other Industrial and Agricultural Applications

The unique properties of Pseudomonas exopolysaccharides extend their utility to various other industrial and agricultural applications, including the development of bio-emulsifiers and the potential for bioplastic production.

Development of Bio-emulsifiers and Biosurfactants

Pseudomonas species are known to produce bio-emulsifiers and biosurfactants, which are surface-active molecules with significant industrial potential. austinpublishinggroup.comnih.govmdpi.com These biomolecules can be used in a variety of applications, including the food industry as emulsifying and stabilizing agents. mdpi.com The emulsifying properties of these exopolysaccharides are often attributed to the presence of both hydrophilic (polysaccharide) and hydrophobic (lipid or protein) components. austinpublishinggroup.com

For example, the exopolysaccharide produced by a marine isolate of Pseudomonas fluorescens has been shown to be a good emulsifier, with potential applications in the formulation of creams and lotions. researchgate.net The high emulsification activity of some Pseudomonas EPS is linked to the presence of glycolipids and rhamnolipids. austinpublishinggroup.com These bio-emulsifiers are considered more environmentally friendly alternatives to synthetic emulsifiers. austinpublishinggroup.com

Potential in Bioplastic Production

There is emerging interest in the use of microbial exopolysaccharides as a feedstock for the production of bioplastics. nih.govasm.org Pseudomonas putida, a metabolically versatile bacterium, is recognized for its potential in bioplastics production. asm.org While the direct conversion of Pseudomonas exopolysaccharides into bioplastics is an area of ongoing research, the ability of certain strains to produce both exopolysaccharides and polyhydroxyalkanoates (PHAs), a type of bioplastic, is noteworthy. acs.org The production of these polymers is often triggered by environmental stress conditions, such as nutrient limitation. acs.org Further research is needed to fully explore the potential of Pseudomonas exopolysaccharides in the sustainable production of bioplastics.

Strategies for Enhanced Exopolysaccharide Production in Bioreactor Cultivation

The production of exopolysaccharides (EPS) by Pseudomonas species in bioreactors is a complex process influenced by a multitude of physicochemical and nutritional factors. Optimization of these parameters is crucial for maximizing EPS yield and tailoring its properties for specific biotechnological applications. Research has demonstrated that careful control of the cultivation environment, including media composition and physical parameters, can significantly enhance the efficiency of EPS biosynthesis.

A key strategy for enhancing EPS production is the manipulation of nutrient availability, particularly the carbon and nitrogen sources. Generally, a high carbon-to-nitrogen (C/N) ratio is favorable for EPS synthesis. mdpi.com Under nitrogen-limiting conditions, microbial growth is curtailed, and the available carbon is channeled towards the production of secondary metabolites, including exopolysaccharides. mdpi.comjetir.org For instance, in Pseudomonas sp. BGI-2, a high EPS yield of 2.01 g/L was achieved with a C/N ratio of 10:1. austinpublishinggroup.com Similarly, for a marine isolate of Pseudomonas aeruginosa, the highest biomass was recorded at a C/N ratio of 1:0.7. jetir.org The choice of carbon source itself is also critical. While glucose and galactose have been shown to be effective for some strains like P. aeruginosa AG01, leading to EPS yields of 0.086 g/mL and 0.089 g/mL respectively, other strains may prefer different carbon sources. nih.gov For example, P. aeruginosa G1 and P. putida G12 showed a preference for xylose. austinpublishinggroup.com Furthermore, the use of cost-effective carbon sources like molasses and crude glycerol (B35011) is a viable strategy for large-scale production. austinpublishinggroup.com

The selection of a suitable nitrogen source also plays a significant role. Organic nitrogen sources such as yeast extract and peptone are often preferred over inorganic sources like ammonium (B1175870) sulfate, as they can provide essential growth factors that promote both cell growth and EPS production. nih.gov In P. aeruginosa AG01, yeast extract and peptone resulted in EPS yields of 0.089 g/100 ml and 0.087 g/100 ml, respectively. nih.gov For Pseudomonas alcaligenes Med1, an impressive EPS yield of up to 6.8 g/L was obtained under optimized conditions with a high nitrogen concentration. mdpi.com

Physical parameters within the bioreactor, such as pH, temperature, agitation, and dissolved oxygen (DO), are also pivotal in optimizing EPS production. The optimal pH for EPS production by Pseudomonas species is typically in the neutral to slightly alkaline range. For example, P. aeruginosa AG01 exhibited maximum EPS production at pH 6.0, while P. stutzeri AS22 favored a pH of 8.0. nih.govresearchgate.net Temperature is another critical factor, with the optimal temperature for EPS production often differing from that for cell growth. mdpi.com For instance, the cold-adapted Pseudomonas sp. BGI-2 produces the highest amount of EPS at 15°C, whereas its optimal growth occurs at higher temperatures. mdpi.com In contrast, mesophilic strains like P. aeruginosa and P. oleovorans show maximal EPS production at around 30-32°C. nih.govresearchgate.net

Agitation and aeration rates in a bioreactor directly influence the dissolved oxygen tension, which in turn affects metabolic pathways. For alginate production by P. aeruginosa, a dissolved oxygen tension of 5% of air saturation was found to be optimal. microbiologyresearch.org In some cases, higher agitation and aeration can enhance nutrient and oxygen transfer, leading to increased EPS yields. nih.gov However, excessive shear stress from high agitation speeds can also negatively impact microbial growth and EPS production. mdpi.com Therefore, a delicate balance must be struck to ensure adequate mixing and oxygen supply without causing cellular damage. The interplay of these factors necessitates a multi-faceted approach to optimize EPS production in Pseudomonas, often requiring strain-specific optimization strategies.

ParameterPseudomonas SpeciesOptimal ConditionResulting EPS Yield
pH P. aeruginosa AG016.00.0828 g/100 ml
P. stutzeri AS228.010.2 g/L
P. aeruginosa6.026 mg/50 mL
Temperature Pseudomonas sp. BGI-215°C2.01 g/L
P. aeruginosa AG0132°C0.088 g/100 ml
P. oleovorans NRRL B-1468230°C11.82 g/L
Carbon Source P. aeruginosa AG01Galactose0.089 g/ml
P. aeruginosa AG01Glucose0.086 g/ml
P. aeruginosa G1Xylose (3%)368 mg/L
P. putida G12Xylose (2%)262 mg/L
P. oleovorans NRRL B-14682Glycerol11.82 g/L
Nitrogen Source P. aeruginosa AG01Yeast Extract0.089 g/100 ml
P. aeruginosa AG01Peptone0.087 g/100 ml
P. alcaligenes Med1-6.8 g/L
C/N Ratio Pseudomonas sp. BGI-210/12.01 g/L
Agitation P. stutzeri AS22250 rev/min10.2 g/L
Dissolved Oxygen P. aeruginosa 8821M5% of air saturationMaximal alginate production

Future Perspectives and Emerging Research Directions in Pseudomonas Exopolysaccharide Science

Understanding the Interplay of Multiple Exopolysaccharides in Complex Ecological Niches

Pseudomonas species, particularly the opportunistic pathogen Pseudomonas aeruginosa, can produce multiple exopolysaccharides (EPS), including alginate, Psl, and Pel. nih.govmdpi.comfrontiersin.orgresearchgate.net The production of these distinct EPS is not merely redundant but represents a sophisticated adaptation to diverse and dynamic environments, from chronic infections to industrial bioreactors. mdpi.comfrontiersin.orgnih.gov The interplay between these polysaccharides is crucial for the bacterium's success in various ecological niches.

In the context of chronic infections, such as those in the cystic fibrosis (CF) lung, the composition of the biofilm matrix can shift over time. plos.orgnih.govmdpi.com Initially, non-mucoid strains producing Psl and Pel may colonize the lungs. mdpi.com Over the course of the infection, genetic adaptations can lead to the emergence of mucoid strains that overproduce alginate. nih.govoup.com This switch is often associated with a poorer prognosis for the patient. nih.gov Alginate provides a protective barrier against the host immune response and antibiotics. oup.commdpi.com However, even in the presence of alginate, Psl can play a role in adhesion to human airway cells and may contribute to the integration of P. aeruginosa into polymicrobial biofilms. mdpi.com Studies have shown that Psl can mediate interactions with other bacterial species like Staphylococcus aureus, influencing the structure and stress tolerance of these mixed communities. mdpi.com

The specific roles and interplay of Pel and Psl are also strain-dependent. Four classes of P. aeruginosa strains have been proposed based on their reliance on Pel and Psl for biofilm formation:

Class I: Relies predominantly on Pel.

Class II: Relies predominantly on Psl.

Class III: Requires both Pel and Psl for robust biofilm formation.

Class IV: Produces high levels of both, where the absence of one has a minimal impact. mdpi.com

This diversity highlights the bacterium's ability to adapt its biofilm architecture to specific environmental cues. For instance, in mixed-species biofilms with Klebsiella pneumoniae and Pseudomonas protegens, Psl was found to be critical for the integration of P. aeruginosa into the community, while Pel appeared to be less important under the tested conditions. frontiersin.org This suggests that the composition of the microbial community directly influences which EPS is most advantageous for P. aeruginosa.

The physical and chemical properties of the environment also dictate the functional importance of each EPS. For example, Psl has been shown to provide a first line of defense against certain antibiotics by interacting electrostatically with them. ersnet.org The production of different EPS can also be influenced by nutrient availability. Under nutrient-limiting conditions, the composition of the EPS matrix can change, with glucose becoming a more dominant component. austinpublishinggroup.com

Table 1: Interplay of Pseudomonas aeruginosa Exopolysaccharides in Different Niches

Exopolysaccharide Ecological Niche Key Functions and Interactions
Alginate Chronic Cystic Fibrosis Lung Protection from host immunity and antibiotics, structural stability of mucoid biofilms. nih.govoup.commdpi.com
Psl Early Biofilm Formation, Polymicrobial Communities Initial attachment, cell-to-cell interactions, structural scaffold, mediating interactions with other species (e.g., S. aureus, K. pneumoniae). frontiersin.orgmdpi.commdpi.com
Pel Biofilm Formation (Strain Dependent) Structural integrity, cell-to-cell interactions, important for biofilm formation in specific strains and conditions. frontiersin.orgmdpi.com

Elucidating Novel Regulatory Pathways and Interacting Signaling Molecules

The production of exopolysaccharides in Pseudomonas is a tightly regulated process, controlled by a complex network of signaling pathways and regulatory molecules. A central player in this regulation is the second messenger cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP). frontiersin.orgnih.govnih.gov High intracellular levels of c-di-GMP generally promote a sessile, biofilm-forming lifestyle by stimulating the synthesis of matrix components like Pel and Psl. nih.govpnas.org Conversely, low levels of c-di-GMP are associated with a motile, planktonic state. nih.gov

The regulation of c-di-GMP levels is intricate, involving numerous diguanylate cyclases (DGCs) that synthesize c-di-GMP and phosphodiesterases (PDEs) that degrade it. frontiersin.org This complexity allows for fine-tuned control in response to various environmental cues. Several two-component systems (TCSs), which typically consist of a sensor histidine kinase and a response regulator, are key in sensing and responding to environmental signals to modulate EPS production. oup.comnih.govbiorxiv.org

Key regulatory systems and signaling molecules involved in Pseudomonas EPS production include:

GacS/GacA System: This global regulatory system, in conjunction with the sensor kinases RetS and LadS, controls the expression of small regulatory RNAs (sRNAs) like RsmY and RsmZ. mdpi.comresearchgate.net These sRNAs, in turn, regulate the translation of the pel and psl operons. mdpi.com

FleQ: This protein acts as a transcriptional repressor for pel and psl gene expression. The binding of c-di-GMP to FleQ alleviates this repression, leading to increased EPS production. frontiersin.orgnih.gov

AlgR/FimS (AlgZ): This two-component system is essential for the production of alginate. frontiersin.orgresearchgate.net AlgR directly binds to the promoter of the algD gene, a key gene in the alginate biosynthesis operon. nih.gov

SadC and SiaD: These are two diguanylate cyclases that are stimulated by the presence of the Psl exopolysaccharide itself. nih.govpnas.org This creates a positive feedback loop where the production of Psl leads to increased c-di-GMP levels, which in turn further stimulates Psl synthesis. nih.gov

TpbA/TpbB: TpbA is a tyrosine phosphatase that is regulated by quorum sensing signals. plos.org It dephosphorylates and deactivates the DGC TpbB, leading to reduced cellular c-di-GMP levels and consequently, decreased Pel production. plos.org

BfiRS, BfmRS, and MifRS: These are three novel two-component systems that have been identified to regulate different stages of biofilm development, from initial attachment to maturation, without affecting the initial production of Pel and Psl. plos.org

Emerging research continues to uncover new layers of this regulatory complexity. For instance, the protein ProE, which contains both GGDEF and EAL domains, has been shown to negatively regulate the transcription of pel and psl genes. frontiersin.org Additionally, the transcriptional regulator AmrZ can repress the transcription of the psl operon, contributing to the switch from Psl to alginate production observed in chronic infections. mdpi.com

Table 2: Key Regulatory Components in Pseudomonas Exopolysaccharide Production

Regulatory Component Type of Regulator Function Target Exopolysaccharide(s)
c-di-GMP Second Messenger Allosteric activator of EPS synthesis, relieves transcriptional repression. frontiersin.orgnih.govnih.gov Pel, Psl, Alginate
GacS/GacA Two-Component System Global regulation of biofilm formation via sRNAs. mdpi.comresearchgate.net Pel, Psl
FleQ Transcriptional Regulator Represses transcription; repression is relieved by c-di-GMP. frontiersin.orgnih.gov Pel, Psl
AlgR/FimS Two-Component System Essential for alginate biosynthesis. frontiersin.orgresearchgate.net Alginate
SadC, SiaD Diguanylate Cyclases Stimulated by Psl in a positive feedback loop. nih.govpnas.org Psl
TpbA/TpbB Phosphatase/DGC Links quorum sensing to c-di-GMP levels and EPS production. plos.org Pel

Development of Advanced Engineering Strategies for Tailored Exopolysaccharide Structures and Functions

The diverse and valuable properties of Pseudomonas exopolysaccharides have spurred interest in engineering these biopolymers for specific applications in medicine, food science, and bioremediation. mdpi.com Advanced engineering strategies are being developed to tailor the structure, and consequently the function, of these EPS. sci-hub.senih.gov These strategies range from modifying the producing organisms through genetic and metabolic engineering to optimizing bioprocess parameters. mdpi.comnih.gov

One major approach involves the genetic manipulation of the biosynthetic pathways. nih.gov This can include:

Combinatorial Assembly of Glycosyltransferases: By expressing different combinations of glycosyltransferases, the monosaccharide composition and linkage patterns of the EPS can be altered, leading to novel polymer structures. sci-hub.se

Engineering of Wzx and Wzy Proteins: In pathways that utilize repeating units, the Wzx flippase and Wzy polymerase are key targets. Engineering these proteins can allow for the incorporation of modified repeating units, potentially altering the polymer's properties. sci-hub.senih.gov

Targeted Use of Epimerases: For alginate, epimerases can be used to modify the ratio of mannuronic acid to guluronic acid, which directly impacts the gelling and viscosity properties of the polymer. sci-hub.se

Overexpression of c-di-GMP: Increasing the intracellular levels of c-di-GMP has been shown to enhance EPS production and can even lead to the synthesis of novel polysaccharides. sci-hub.se

Furthermore, bioprocess optimization plays a critical role in tailoring EPS production. mdpi.com The choice of carbon and nitrogen sources, as well as the C/N ratio, can significantly influence the quantity and type of EPS produced. austinpublishinggroup.commdpi.com For example, Pseudomonas oleovorans has been shown to produce high yields of a novel EPS when grown on glycerol (B35011), a byproduct of the biodiesel industry. researchgate.net Similarly, the production of EPS by extremophilic Pseudomonas strains can be enhanced by optimizing culture conditions such as temperature, pH, and nutrient composition. mdpi.com

These engineering strategies hold the potential to create "designer" exopolysaccharides with enhanced or novel properties, such as improved biocompatibility for medical applications, specific emulsifying capabilities for the food industry, or enhanced metal-binding capacity for bioremediation. mdpi.comnih.gov

Exploration of Pseudomonas Exopolysaccharides from Extremophilic Environments for Novel Properties

Extremophilic microorganisms, which thrive in harsh environments characterized by extreme temperatures, pH, salinity, or pressure, are a promising source of novel bioactive compounds, including exopolysaccharides. mdpi.comastrobiology.comresearchgate.net EPS produced by extremophilic Pseudomonas species are of particular interest as they often possess unique structural features and robust properties that make them suitable for a wide range of biotechnological applications. mdpi.comfrontiersin.org These EPS play a crucial role in protecting the bacteria from environmental stresses. mdpi.comastrobiology.comifremer.fr

Recent research has highlighted the potential of these unique biopolymers:

A thermotolerant strain of Pseudomonas alcaligenes isolated from a hot spring in the Andes was found to produce an EPS with high thermal stability and significant antioxidant, emulsifying, and flocculating activities. astrobiology.comnih.gov This makes it a potential candidate for use as a natural additive in the food and pharmaceutical industries. astrobiology.comnih.gov The EPS is composed of glucose, galactose, and mannose and has a relatively low molecular weight. nih.gov

Pseudomonas sp. W6, isolated from a hot water spring, has demonstrated a high capacity for lead biosorption, which is enhanced by the release of its EPS. mdpi.com This suggests a potential application in the bioremediation of heavy metal-contaminated wastewater. mdpi.com

A marine bacterium, Pseudomonas furukawaii, isolated from an oil-polluted site, produces an EPS that can effectively emulsify and degrade crude oil, indicating its potential use in cleaning up oil spills. frontiersin.org

Pseudomonas sp. BGI-2, isolated from a glacier, produces a high yield of an EPS that likely acts as a cryoprotectant, enabling the bacterium to survive in freezing conditions. mdpi.com

The composition of these extremophilic EPS can be quite diverse. For instance, an EPS from P. oleovorans was found to be a heteropolysaccharide consisting of galactose, glucose, mannose, and rhamnose, with various acyl group substituents. austinpublishinggroup.com The unique chemical structures and functional properties of these EPS are a direct result of the evolutionary pressures of their extreme habitats. mdpi.com The study of these molecules not only expands our understanding of microbial adaptation but also provides a valuable resource for the discovery of novel biopolymers with applications in industries ranging from cosmetics and food to environmental remediation and medicine. mdpi.comastrobiology.comresearchgate.net

**Table 3: Examples of Exopolysaccharides from Extremophilic *Pseudomonas***

Pseudomonas Strain Environment Key Properties of EPS Potential Applications
***Pseudomonas alcaligenes* Med1** Hot Spring High thermal stability, antioxidant, emulsifying, flocculating activity. astrobiology.comnih.gov Food and pharmaceutical additive.
***Pseudomonas* sp. W6** Hot Water Spring High lead biosorption capacity. mdpi.com Bioremediation of heavy metals.
***Pseudomonas furukawaii* PPS-19** Oil-Polluted Marine Site Emulsification and degradation of crude oil. frontiersin.org Bioremediation of oil spills.
***Pseudomonas* sp. BGI-2** Glacier High yield, likely cryoprotective. mdpi.com Cryoprotectant, industrial applications.

Q & A

Q. What models best simulate Pseudomonas biofilm-host interactions for EPS studies?

  • Solution : Use 3D lung or wound infection models (e.g., synthetic cystic fibrosis sputum medium) infected with clinical P. aeruginosa isolates. Track EPS production via immunofluorescence with anti-Psl antibodies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.